6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)14-12(15)7-9/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXKVNXPHGWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503800-85-8 | |
| Record name | 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (CAS 1503800-85-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, recommended analytical methodologies for its characterization, and essential safety and handling information. As a compound with limited currently available experimental data in the public domain, this guide serves as a foundational resource for researchers interested in its synthesis and exploration.
Chemical Identity and Physical Properties
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a substituted picolinic acid derivative. The presence of a hydroxyl group, a carboxylic acid, and a methoxy-substituted phenyl ring on the pyridine core suggests its potential as a versatile building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1503800-85-8 | [1][2] |
| Molecular Formula | C13H11NO4 | [1] |
| Molecular Weight | 245.23 g/mol | [1] |
| Synonyms | 6-hydroxy-4-(4-methoxyphenyl)picolinic acid | |
| Predicted XlogP | 1.1 | [1] |
| Monoisotopic Mass | 245.0688 Da | [1] |
Proposed Synthesis
Currently, a specific, published synthetic protocol for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is not available. However, based on established methodologies for the synthesis of substituted pyridines, a plausible synthetic route can be proposed. The following multi-step synthesis is based on the principles of pyridine ring formation and subsequent functional group manipulations.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Claisen Condensation to form Ethyl 4-methoxybenzoylacetate
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add ethyl 4-methoxybenzoate (1.0 eq).
-
Slowly add ethyl acetate (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-methoxybenzoylacetate.
Step 2: Hantzsch-like Pyridine Synthesis
-
In a round-bottom flask, combine ethyl 4-methoxybenzoylacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of a base like piperidine or ammonia in ethanol.
-
Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product, ethyl 2-cyano-3-(4-methoxyphenyl)crotonate, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
Step 3 & 4: Pyridone Formation, Aromatization, and Hydrolysis
-
The intermediate from Step 2 can be cyclized in the presence of a base to form the corresponding pyridone.
-
Subsequent acidic or basic hydrolysis of the ester and nitrile functionalities, followed by decarboxylation, would lead to the desired product. The precise conditions for this step would require experimental optimization.
It is crucial to note that this is a proposed route and would require optimization of reaction conditions, solvents, and catalysts.
Recommended Analytical Characterization
Once synthesized, a thorough characterization of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is essential to confirm its identity and purity.
Workflow for Analytical Characterization
Caption: Recommended workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the pyridine and phenyl rings, a singlet for the methoxy group, and potentially broad signals for the hydroxyl and carboxylic acid protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR: The spectrum should show distinct signals for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the methoxy carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
General Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
General Protocol for HRMS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
The measured mass should be within 5 ppm of the calculated exact mass for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
Infrared (IR) Spectroscopy
IR spectroscopy will help identify the key functional groups present in the molecule.
Characteristic IR Absorption Bands (Expected):
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
O-H stretch (phenol): Around 3200-3600 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹
-
C=C and C=N stretches (aromatic rings): Around 1450-1600 cm⁻¹
-
C-O stretch (ether and carboxylic acid): Around 1000-1300 cm⁻¹
General Protocol for Solid-State IR (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum.
Safety and Handling
While specific toxicity data for this compound is not available, the known hazard classifications suggest that appropriate safety precautions should be taken.
Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning[1]
-
Skin Irritation: Warning[1]
-
Eye Irritation: Warning[1]
-
Specific Target Organ Toxicity (Single Exposure): Warning[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Potential Applications in Research and Drug Development
The structural motifs within 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid suggest several potential areas of research:
-
Medicinal Chemistry: The pyridine-2-carboxylic acid scaffold is a known metal-chelating pharmacophore and is present in various biologically active compounds. The molecule could serve as a starting point for the synthesis of novel enzyme inhibitors or metal-binding drugs.
-
Materials Science: The presence of hydrogen bond donors and acceptors, along with the aromatic systems, makes this compound a candidate for the development of supramolecular assemblies, metal-organic frameworks (MOFs), or functional polymers.
-
Chemical Biology: The compound could be used as a fragment in fragment-based drug discovery campaigns to identify new protein-ligand interactions.
Conclusion
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a compound with significant potential for further research, yet it remains largely unexplored. This guide provides a starting point for its synthesis and characterization, laying the groundwork for future investigations into its properties and applications. The lack of extensive experimental data in the current literature underscores the opportunity for novel research in this area.
References
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]
-
PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4). Available at: [Link]
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
This in-depth technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the spectroscopic characteristics of this molecule, crucial for its unambiguous identification, purity assessment, and further investigation in medicinal chemistry and materials science.
Introduction: The Structural and Functional Significance
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous biologically active molecules and functional materials. The pyridine ring is substituted with a hydroxyl group, a carboxylic acid, and a 4-methoxyphenyl moiety. This unique combination of functional groups suggests potential applications in areas such as metal chelation, as a building block in polymer chemistry, and as a scaffold in the design of new therapeutic agents. Hydroxypyridine carboxylic acids, for instance, are known to be components of various natural products and exhibit diverse biological activities.[1]
The precise structural elucidation of this molecule is paramount for any future application. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted spectra are presented for a solution in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar aromatic carboxylic acids.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | -COOH |
| ~11.5 - 12.5 | br s | 1H | Pyridin-OH |
| ~7.80 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' |
| ~7.25 | s | 1H | H-5 |
| ~7.05 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' |
| ~6.80 | s | 1H | H-3 |
| 3.85 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~162.0 | C-6 |
| ~160.0 | C-4' |
| ~150.0 | C-2 |
| ~148.0 | C-4 |
| ~129.0 | C-2', C-6' |
| ~128.0 | C-1' |
| ~114.5 | C-3', C-5' |
| ~110.0 | C-5 |
| ~108.0 | C-3 |
| 55.6 | -OCH₃ |
Scientific Rationale for Spectral Predictions
The predicted chemical shifts are grounded in the fundamental principles of NMR, primarily the effects of electron-donating and electron-withdrawing groups on the chemical environment of protons and carbons.
-
Pyridine Ring Protons (H-3 and H-5): The pyridine ring is electron-deficient, and the protons typically resonate at lower field compared to benzene. The hydroxyl group at C-6 and the carboxylic acid at C-2 are electron-withdrawing, further deshielding the ring protons. The 4-methoxyphenyl group at C-4 will influence the electronic distribution, and its precise effect on H-3 and H-5 is predicted based on the analysis of similar substituted pyridines. The appearance of these protons as singlets is due to the lack of adjacent protons for spin-spin coupling.
-
4-Methoxyphenyl Ring Protons (H-2', H-3', H-5', H-6'): The 4-methoxyphenyl group will exhibit a characteristic AA'BB' system. The methoxy group is a strong electron-donating group, which shields the ortho (H-3', H-5') and para protons. Consequently, the protons ortho to the methoxy group (H-3', H-5') are expected to resonate at a higher field (lower ppm) compared to the protons meta to it (H-2', H-6'). The coupling between these protons will result in two doublets with a typical ortho coupling constant (J) of around 8.8 Hz.
-
Methoxyl Protons (-OCH₃): The protons of the methoxy group are highly shielded and are expected to appear as a sharp singlet at approximately 3.85 ppm.
-
Labile Protons (-COOH and -OH): The carboxylic acid and hydroxyl protons are acidic and their chemical shifts are highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as broad singlets at very low field, often above 10 ppm, due to hydrogen bonding with the solvent.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents. The carbons attached to the electronegative oxygen (C-6) and nitrogen, as well as the carboxyl group (C-2), are expected to be significantly deshielded.
-
4-Methoxyphenyl Ring Carbons: The carbon attached to the oxygen of the methoxy group (C-4') will be the most deshielded in the benzene ring. The electron-donating nature of the methoxy group will shield the ortho (C-3', C-5') and para carbons.
-
Methoxyl Carbon (-OCH₃): The carbon of the methoxy group typically resonates around 55-56 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium signal of the solvent as a lock.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle to ensure quantitative integration.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 2-5 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
-
Workflow for NMR Analysis
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. The detailed predictions, grounded in established spectroscopic principles and data from analogous compounds, offer a robust starting point for the structural verification of this novel molecule. The provided experimental protocol outlines a clear and reliable method for acquiring high-quality NMR data, which is essential for any further research and development involving this compound. As a self-validating system, the combination of predicted data and a rigorous experimental approach will empower researchers to confidently characterize this and similar molecular architectures.
References
-
PubChem. 6-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]
-
Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 103-110. [Link]
-
PubChem. 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1-(4-Ethoxyphenyl)-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester. John Wiley & Sons, Inc. [Link]
-
LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Bieber, L. W., & da Costa, P. R. R. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
Sources
crystal structure and molecular weight of CAS 1503800-85-8
An in-depth analysis for the compound designated by CAS number 1503800-85-8 reveals a significant lack of publicly available scientific data regarding its crystal structure and molecular weight. Extensive searches of chemical databases and scientific literature did not yield specific information for a compound with this identifier.
This absence of information suggests several possibilities:
-
Novelty of the Compound: The substance may be a very recently synthesized compound, and its detailed characterization has not yet been published in peer-reviewed literature or populated in chemical databases.
-
Proprietary Nature: The compound could be part of a proprietary drug development program, with its structural details kept confidential as a trade secret.
-
Data Entry Error: There is a possibility that the provided CAS number contains a typographical error.
Without accessible data, a detailed technical guide on the crystal structure and molecular weight of CAS 1503800-85-8 cannot be constructed. The fundamental information required to elaborate on its physicochemical properties and the associated analytical techniques is not available in the public domain.
For researchers and drug development professionals seeking information on a specific compound, the primary step is to ensure the accuracy of the CAS number. If the number is correct and no information is found, it is likely that the data is not yet publicly available. In such cases, direct contact with the manufacturer or the research group that synthesized the compound may be the only way to obtain the desired technical information.
An In-depth Technical Guide to the Safe Handling of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on available data, 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is classified with the following hazards:
| Hazard Class | Category | Hazard Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Specified | H302 + H312 + H332 | Warning |
| Skin Irritation | Not Specified | H315 | Warning |
| Eye Irritation | 2A | H319 | Warning |
| Specific target organ toxicity — single exposure | 3 | H336 | Warning |
Source: NextSDS[1]
These classifications indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation or drowsiness and dizziness.[1]
Physicochemical Properties
A comprehensive, experimentally verified list of physicochemical properties for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is not currently available in public literature. However, based on its chemical structure, some properties can be predicted.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C13H11NO4 | PubChem[2] |
| Molecular Weight | 245.23 g/mol | PubChem[2] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[3] |
| Solubility | Likely soluble in organic solvents | Inferred from related compounds[3] |
Researchers should perform their own characterization to determine the specific properties of the material they are handling.
Safe Handling and Storage
Given the hazards associated with this compound and its structural relatives, a stringent set of handling and storage protocols is essential to ensure a safe laboratory environment.
Engineering Controls
All work with 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, especially the handling of the solid material, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5] The fume hood provides a controlled environment that protects the user from dust and vapors.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of appropriate PPE.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are the minimum requirement to protect against splashes and dust.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[4][5] Always inspect gloves for tears or punctures before use.[5] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin from contact with the chemical.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] |
Storage
Store 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]
Experimental Workflow: Safe Handling Protocol
The following protocol outlines a self-validating system for the safe handling of solid 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in a research setting.
Caption: Workflow for the safe handling of solid 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.[4]
First Aid Measures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][6] Seek medical attention.[4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[4] For extensive exposure, use an emergency shower for at least 15 minutes.[6] |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4] |
Spill Response
In the case of a spill, the following decision-making process should be followed:
Caption: Emergency response decision tree for a spill of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Waste Disposal
All waste containing 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid must be treated as hazardous waste.
-
Solid Waste: Collect unreacted compound and any contaminated materials (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste bag.[5]
Disposal should be carried out by a licensed waste disposal facility, typically through incineration.[5]
Conclusion
While a comprehensive Safety Data Sheet for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is not yet available, the information presented in this guide provides a robust framework for its safe handling in a research and development setting. By adhering to these protocols, which are based on the known hazards of the compound and established best practices for similar chemical classes, researchers can significantly mitigate the risks of exposure and maintain a safe laboratory environment. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all necessary safety equipment.
References
- BenchChem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- NextSDS. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid.
- GOV.UK. (2015, October 15). Incident management: pyridine.
- PENTA. (2025, March 31). Safety Data Sheet: 4-Pyridinecarboxylic acid.
- Chemwatch. (n.d.). 2-Picolinic acid Safety Data Sheet.
- Spectrum Chemical. (2018, July 23). Safety Data Sheet: Pyridine-2-carboxylic acid.
- Key Organics. (2017, December 1). Safety Data Sheet: 5-(cyanomethyl)-2-pyridinecarboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxyphenylacetic acid.
- PubChem. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: p-Anisyl(2-pyridyl)amine.
- PubChem. (2026, February 7). 3-hydroxy-6-(2-methoxyphenyl)-4-oxo-1H-pyridine-2-carboxylic acid.
- PubChem. (n.d.). 4-Methoxypyridine-2-carboxaldehyde.
- NextSDS. (n.d.). 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid — Chemical Substance Information.
- PubChem. (n.d.). Halauxifen.
- PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid.
- Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. keyorganics.net [keyorganics.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxy Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of 6-hydroxy picolinic acid derivatives, a class of compounds demonstrating significant potential in therapeutic development. Drawing upon established scientific literature, this document delves into their molecular interactions, key biological targets, and the experimental methodologies used to elucidate their function. The structure of this guide is designed to offer a logical and in-depth narrative, moving from fundamental chemical properties to complex biological activities and practical experimental considerations.
Introduction: The Versatile Scaffold of 6-Hydroxy Picolinic Acid
6-Hydroxy picolinic acid, also known as 6-hydroxypyridine-2-carboxylic acid, is an aromatic heterocyclic compound. Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position[1][2]. A key feature of this molecule is its ability to exhibit keto-enol tautomerism[3][4]. This chemical versatility is foundational to its primary mechanism of action across various biological systems: metal chelation[3][4][5][6].
The arrangement of the hydroxyl and carboxylic acid moieties allows 6-hydroxy picolinic acid and its derivatives to act as bidentate or tridentate chelating agents, readily forming stable complexes with divalent and trivalent metal ions such as Zn(II), Fe(III), and Mg(II)[2][7][8]. This metal-binding property is the cornerstone of their inhibitory action against a class of enzymes known as metalloenzymes, which require metal ions for their catalytic activity[9]. By sequestering these essential metal cofactors, 6-hydroxy picolinic acid derivatives can effectively modulate the activity of these enzymes, making them attractive candidates for drug development in various therapeutic areas, including virology and oncology.
Core Mechanism of Action: Inhibition of Metalloenzymes via Metal Chelation
The predominant mechanism of action for 6-hydroxy picolinic acid derivatives is the inhibition of metalloenzymes. These enzymes play crucial roles in a multitude of cellular processes, and their dysregulation is often implicated in disease. The active sites of these enzymes contain one or more metal ions that are essential for substrate binding and catalysis[8].
6-hydroxy picolinic acid derivatives exert their inhibitory effect by entering the active site of the metalloenzyme and chelating the catalytic metal ion(s)[9]. This binding event can disrupt the enzyme's function in several ways:
-
Direct competition with substrate: The derivative may occupy the same space as the natural substrate, preventing it from binding.
-
Altering the active site geometry: Chelation of the metal ion can induce conformational changes in the enzyme that render it inactive.
-
Preventing the metal ion from participating in catalysis: The metal ion, now complexed with the inhibitor, is no longer available to perform its catalytic role, such as activating a water molecule for hydrolysis or stabilizing a transition state.
This mechanism is particularly relevant for their activity against several classes of metalloenzymes, including viral integrases and histone-modifying enzymes.
Inhibition of HIV-1 Integrase
HIV-1 integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome[4]. This process is dependent on the presence of two divalent metal ions, typically Mg(II) or Mn(II), in the active site[4]. These metal ions are coordinated by a conserved triad of acidic amino acid residues (the DDE motif) and are essential for the catalytic steps of 3'-processing and strand transfer[10].
Derivatives of picolinic acid and structurally related compounds have been extensively studied as inhibitors of HIV-1 integrase[11][12]. Their mechanism of action involves the chelation of the two metal ions in the active site, effectively "locking" the enzyme in an inactive conformation and preventing the binding of the host DNA[4][13]. This mode of inhibition has been termed "interfacial inhibition" as the inhibitor binds at the interface of the enzyme, the viral DNA, and the metal cofactors[4].
The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by a 6-hydroxy picolinic acid derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. Crystal structure of histone deacetylase 6 complexed with (R)-lipoic acid, an essential cofactor in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Predictive Pharmacokinetic Profile of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals
Executive Summary
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a novel small molecule with potential therapeutic applications, as suggested by research into related phenyl-pyridine-2-carboxylic acid derivatives which have shown promise as selective anti-cancer agents[1]. Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body—is paramount for its development from a promising compound into a viable therapeutic. This guide provides a comprehensive, predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Disclaimer: As of the date of this publication, there is no publicly available, direct experimental data on the pharmacokinetic profile of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid[2]. The following profile is therefore a predictive framework based on the molecule's structural components, data from analogous compounds, and established principles of drug metabolism and pharmacokinetics. This document is intended to guide the experimental design for the formal characterization of this compound.
Introduction: The Therapeutic Potential and the Need for PK Profiling
The pyridine-2-carboxylic acid scaffold is a recurring motif in compounds with diverse biological activities, including roles as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy[3]. Furthermore, the inclusion of a 4-methoxyphenyl group is a common feature in various pharmaceuticals, including the anticoagulant apixaban[4]. The combination of these structural elements in 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid suggests a molecule of significant interest. However, to translate this potential into a clinical candidate, a thorough understanding of its in vivo behavior is essential. This guide outlines the anticipated ADME properties and proposes a robust experimental strategy for their validation.
Predicted Physicochemical Properties
The ADME profile of a drug is fundamentally governed by its physicochemical properties. While experimental values are pending, computational predictions for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid provide a foundational understanding.
| Property | Predicted Value/Range | Implication for Pharmacokinetics |
| Molecular Weight | 245.23 g/mol [5] | Compliant with Lipinski's Rule of Five, favoring good absorption and distribution. |
| XlogP (predicted) | 1.1[2] | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid) | May influence solubility and interactions with transporters and metabolic enzymes. |
| Hydrogen Bond Acceptors | 4 (pyridyl nitrogen, hydroxyl oxygen, methoxy oxygen, carbonyl oxygen) | Enhances aqueous solubility and potential for biological interactions. |
| pKa | (Predicted) ~4-5 for the carboxylic acid; ~9-10 for the hydroxyl group | The acidic nature will influence its ionization state in different physiological compartments, affecting absorption and distribution. |
Predicted Pharmacokinetic Profile
Absorption
Given its moderate lipophilicity and molecular weight, 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is predicted to have good oral bioavailability. The presence of both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functional groups suggests that its absorption may be pH-dependent, with the non-ionized form being more readily absorbed across the gastrointestinal tract.
Experimental Protocol for Determining Oral Bioavailability:
A standard in vivo pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rats) would be the definitive method to assess oral bioavailability.
-
Animal Dosing: A cohort of rats would be administered the compound intravenously (IV) to determine the baseline systemic exposure (AUC_IV). A second cohort would receive the compound orally (PO).
-
Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of the parent drug would be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) would be calculated. Bioavailability (F%) is then determined using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Distribution
The predicted XlogP of 1.1 suggests that the compound will distribute into tissues, but is unlikely to extensively partition into adipose tissue. The presence of polar functional groups may limit its ability to cross the blood-brain barrier. Plasma protein binding is anticipated to be moderate and should be experimentally determined.
Metabolism
The metabolism of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is expected to proceed through two primary pathways: O-demethylation of the methoxyphenyl group and conjugation of the phenolic hydroxyl and carboxylic acid moieties.
-
Phase I Metabolism (Oxidation): The primary route of Phase I metabolism is predicted to be the O-demethylation of the 4-methoxy group by cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) to form the corresponding phenol, 6-Hydroxy-4-(4-hydroxyphenyl)pyridine-2-carboxylic acid. This metabolic transformation is a common fate for compounds containing a methoxybenzene moiety[6].
-
Phase II Metabolism (Conjugation): The newly formed phenolic hydroxyl group, the existing 6-hydroxy group on the pyridine ring, and the carboxylic acid are all susceptible to Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are likely to conjugate glucuronic acid to the hydroxyl and carboxylic acid groups.
-
Sulfation: Sulfotransferases (SULTs) may also catalyze the sulfation of the phenolic hydroxyl groups.
-
Predicted Metabolic Pathway:
Caption: Predicted metabolic pathway of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Experimental Protocol for Metabolic Profiling:
-
In Vitro Metabolism:
-
Liver Microsome Stability Assay: Incubating the compound with human and rodent liver microsomes will provide an initial assessment of its metabolic stability and the rate of Phase I metabolism.
-
Hepatocyte Assay: Using cryopreserved hepatocytes will allow for the evaluation of both Phase I and Phase II metabolism and the identification of major metabolites.
-
Reaction Phenotyping: A panel of recombinant human CYP450 enzymes can be used to identify the specific isoforms responsible for the O-demethylation.
-
-
Metabolite Identification: LC-MS/MS and high-resolution mass spectrometry (HRMS) will be used to identify the structures of the metabolites formed in the in vitro systems.
Excretion
The polar nature of the parent compound, and especially its glucuronide and sulfate conjugates, suggests that the primary route of excretion will be renal (via the urine). Some biliary excretion of the larger glucuronide conjugates may also occur.
Proposed Experimental Workflow for Pharmacokinetic Characterization
A tiered approach is recommended to efficiently characterize the pharmacokinetic profile of this novel compound.
Caption: A tiered experimental workflow for pharmacokinetic characterization.
Conclusion and Future Directions
This guide provides a predictive pharmacokinetic profile for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid based on its chemical structure and data from analogous compounds. The molecule is anticipated to have favorable oral absorption and to be cleared primarily through metabolism involving O-demethylation followed by glucuronidation and sulfation. The proposed experimental workflows provide a clear path forward for the definitive characterization of its ADME properties. These studies are a critical next step in assessing the potential of this compound as a therapeutic candidate and will provide the necessary data to inform dose selection and study design for future preclinical and clinical development.
References
-
Berthel, S. J., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66. Available at: [Link][1]
-
PubChem. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link][2]
-
NextSDS. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved March 20, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID. Retrieved March 20, 2026, from [Link]
-
Mashaly, A. M., et al. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2133. Available at: [Link][6]
-
ResearchGate. (n.d.). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. Retrieved March 20, 2026, from [Link]
-
Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link][3]
-
Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. Available at: [Link][4]
Sources
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. mdpi.com [mdpi.com]
Decoding the Enigmatic Target: A Technical Guide to Unraveling the Receptor Binding Affinity of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is a meticulous process of characterization. A critical milestone in this journey is the identification of its biological target and the quantification of its binding affinity. This guide provides an in-depth, technical framework for elucidating the receptor binding affinity of a novel compound, using 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid as a central case study. This document is structured not as a rigid protocol, but as a strategic workflow, empowering the reader with the scientific rationale behind each experimental decision.
The Compound of Interest: A Structural Overview
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core, a functionality known for its prevalence in biologically active molecules and its ability to participate in hydrogen bonding and coordination interactions.[1] The presence of a carboxylic acid group adds polarity and the potential to coordinate with metal ions, a feature often exploited in enzyme inhibition.[2] Furthermore, the methoxyphenyl group can influence the compound's pharmacokinetic properties. While the specific biological targets of this molecule are not yet defined in publicly available literature, its structural motifs, shared with compounds active against targets like tubulin and various enzymes, suggest a rich potential for biological activity.[3][4]
The Strategic Approach: From In-Silico Prediction to In-Vitro Validation
In the absence of a known target, a logical and resource-efficient strategy begins with computational methods to generate hypotheses, which are then rigorously tested through experimental validation. This tiered approach, from broad, predictive screening to precise, quantitative measurement, ensures a focused and effective investigation.
Caption: A strategic workflow for determining receptor binding affinity.
Part I: In-Silico Target Identification and Virtual Screening
Computational approaches offer a rapid and cost-effective first pass to identify potential biological targets for a novel compound.[5][6] These methods leverage vast databases of known ligand-target interactions and protein structures to predict the most likely binding partners.
Ligand-Based Virtual Screening: Finding "Guilt by Association"
When the three-dimensional structure of a target is unknown, ligand-based methods can be employed. These techniques are based on the principle that structurally similar molecules often exhibit similar biological activities.[7]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific target.[2][4][8][9] A pharmacophore model can be generated from a set of known active ligands and then used to screen large compound libraries for molecules that fit this model.[8][9]
Caption: Workflow for ligand-based virtual screening using pharmacophore modeling.
Structure-Based Virtual Screening: Docking into the Target
When the 3D structure of potential protein targets is available, structure-based methods, primarily molecular docking, can be utilized.[10]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11][12][13] The process involves two key steps: sampling various conformations of the ligand within the active site and then ranking these poses using a scoring function to estimate the binding affinity.[12]
Step-by-Step Molecular Docking Protocol:
-
Target Preparation: Obtain the 3D structure of the potential receptor from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[14]
-
Ligand Preparation: Generate a 3D conformation of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid and assign appropriate atom types and charges.[14]
-
Docking Simulation: Utilize docking software (e.g., AutoDock Vina, GOLD) to place the ligand into the defined binding site of the receptor. The software will explore various translational, rotational, and conformational degrees of freedom for the ligand.[14]
-
Scoring and Analysis: The docking program will generate a series of binding poses, each with a corresponding binding energy score. Lower binding energies typically indicate a more favorable interaction.[15] Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.
Data Presentation: Hypothetical Docking Results
| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | Lys72, Glu91, Leu148 |
| GPCR B | -7.9 | Tyr115, Trp286, Phe290 |
| Enzyme C | -9.2 | Arg120, Asp251, His297 |
Part II: In-Vitro Experimental Validation and Affinity Determination
Following the generation of hypotheses from in-silico studies, the next crucial phase is the experimental validation and precise quantification of the binding affinity. A variety of biophysical and biochemical techniques are available, each with its own strengths and considerations.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[16] They are considered a gold standard in the field.[16]
Principle: These assays measure the binding of a radiolabeled ligand to a receptor. In a competition assay, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound (in this case, 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid) for binding to the receptor. The ability of the test compound to displace the radioligand is a measure of its binding affinity.
Step-by-Step Radioligand Binding Assay Protocol (Competition Assay):
-
Membrane Preparation: Prepare cell membranes expressing the target receptor. This typically involves homogenizing cells or tissues followed by centrifugation to isolate the membrane fraction.[17]
-
Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.[17]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.[16][17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Sources
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods [mdpi.com]
- 8. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. mdpi.com [mdpi.com]
- 15. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Guide to the Preclinical Toxicological Evaluation of Novel Chemical Entities
Introduction
In the landscape of drug discovery and development, the preclinical toxicological assessment of a novel chemical entity (NCE) is a critical and indispensable phase. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of the core principles, methodologies, and strategic considerations involved in evaluating the safety profile of a new compound before it can be advanced to human clinical trials. While this document is structured to address the toxicological data requirements for a substance, it is important to note that a comprehensive search for publicly available preclinical toxicology data for CAS 1503800-85-8 did not yield specific results. This is not uncommon, as such data is often proprietary and held by the sponsoring entity, and may not be publicly disclosed until later stages of drug development or regulatory submission.
Therefore, this guide will focus on the standard battery of preclinical toxicology studies that would be required for a hypothetical NCE, providing a framework for understanding the types of data that need to be generated and how they are interpreted. We will delve into the scientific rationale behind the selection of various assays, the importance of robust study design, and the integration of data to build a comprehensive safety profile.
I. The Strategic Framework of Preclinical Toxicology
The primary objective of preclinical toxicology is to identify potential hazards associated with a new drug candidate, to characterize its dose-response relationship, and to establish a safe starting dose for first-in-human studies. This process is guided by a series of internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The toxicological evaluation follows a tiered approach, beginning with acute toxicity studies and progressing to more complex and longer-term studies as the drug candidate moves through the development pipeline. The core components of this evaluation are outlined below.
II. Acute Toxicity Testing
Acute toxicity studies are designed to assess the adverse effects of a substance that occur within a short period after administration of a single dose or multiple doses given within 24 hours.[1][2] These studies provide initial information on the substance's intrinsic toxicity and help in the selection of doses for repeated-dose studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on its LD50 (the dose that is lethal to 50% of the test animals).
Step-by-Step Methodology:
-
Animal Selection: Typically, a single sex (usually females, as they are often slightly more sensitive) of a rodent species (e.g., Wistar rats) is used.
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions and acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Data Presentation: Acute Toxicity Endpoints
| Endpoint | Description | Example Data |
| LD50 (Median Lethal Dose) | The statistically estimated dose of a substance expected to cause death in 50% of the treated animals. | > 2000 mg/kg (Indicates low acute toxicity)[3] |
| Clinical Signs | Observations of adverse effects such as changes in posture, activity, and breathing. | Piloerection, hunched posture observed at doses ≥ 300 mg/kg.[3] |
| Body Weight Changes | Monitoring of body weight gain or loss as an indicator of systemic toxicity. | No significant effect on body weight at any dose level. |
| Gross Necropsy Findings | Macroscopic examination of organs and tissues for abnormalities. | No treatment-related macroscopic findings.[3] |
III. Repeated-Dose Toxicity Studies
Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is used to calculate the safe starting dose in humans. The duration of these studies can range from sub-acute (14 days) to sub-chronic (28 or 90 days) and chronic (6 months to 2 years).[1]
Experimental Workflow: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
Caption: Workflow for a 28-day repeated-dose oral toxicity study.
Key Assessments in Repeated-Dose Studies
-
Clinical Observations: Daily detailed observations for any signs of toxicity.
-
Functional Observations: Assessments of sensory reactivity, grip strength, and motor activity.
-
Ophthalmology: Examination of the eyes for any treatment-related changes.
-
Hematology: Analysis of blood samples to assess effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Measurement of blood parameters to evaluate organ function (e.g., liver and kidney).
-
Urinalysis: Analysis of urine to assess kidney function.
-
Gross Necropsy and Organ Weights: Macroscopic examination of all organs and tissues, and weighing of key organs.
-
Histopathology: Microscopic examination of preserved tissues to identify cellular changes.
IV. Genotoxicity Testing
Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.[4] A standard battery of in vitro and in vivo tests is typically required.
Tiered Approach to Genotoxicity Testing
Sources
computational docking studies of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Computational Docking of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Abstract
This guide provides a comprehensive, technically-grounded workflow for conducting computational docking studies on 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. In the absence of established biological targets for this specific molecule, this document serves as a foundational protocol for its initial exploration in a drug discovery context. We will navigate the entire in-silico process, from ligand and target preparation to the execution of molecular docking and the critical analysis of its results. The methodologies described herein are grounded in established best practices and leverage widely-used, validated software to ensure scientific rigor. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to novel small molecules.
Introduction: The Rationale for In-Silico Investigation
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a small molecule with a distinct chemical scaffold.[1][2] Its structure, featuring a substituted pyridine ring, suggests potential for various molecular interactions, making it a candidate for investigation as a modulator of protein function. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This technique is a cornerstone of modern drug discovery, enabling researchers to screen virtual libraries of compounds against a protein target, predict binding affinities, and elucidate potential mechanisms of action before committing to costly and time-consuming wet-lab experiments.[4]
This guide provides a first-principles approach to investigating 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. We will proceed with a hypothetical, yet scientifically plausible, workflow that a researcher would undertake to identify and validate potential biological targets for this compound.
Ligand Preparation: From 2D Structure to Docking-Ready Conformation
The first critical step in any docking study is the accurate preparation of the ligand. This process transforms a simple 2D representation into an energetically minimized, three-dimensional structure with correct atom types and charges, ready for the docking simulation.
Causality Behind Ligand Preparation
A docking algorithm explores the conformational space of a ligand within a defined binding site. An improperly prepared ligand—with an unrealistic 3D geometry, incorrect protonation state, or missing charges—will lead to unreliable docking scores and poses. The goal is to generate a low-energy, biochemically plausible conformation that the docking software can then flexibly rotate and manipulate.
Step-by-Step Ligand Preparation Protocol
-
Obtain 2D Representation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the compound is obtained from a reliable chemical database like PubChem.[1]
-
SMILES: COC1=CC=C(C=C1)C2=CC(=O)NC(=C2)C(=O)O
-
-
Generate 3D Coordinates: A computational chemistry tool such as Open Babel is used to convert the 1D SMILES string into a 3D structure. This initial structure is often a rough approximation.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a more stable, lower-energy conformation.
-
Prepare PDBQT File: For use with AutoDock Vina, the prepared ligand file (e.g., in .mol2 or .pdb format) must be converted to the PDBQT format.[5] This is typically done using AutoDock Tools (ADT).[6] This crucial step involves:
-
Adding Polar Hydrogens: Ensures correct hydrogen bond donor/acceptor definitions.[7]
-
Assigning Partial Charges: Gasteiger charges are calculated to account for electrostatic interactions.[7]
-
Defining Rotatable Bonds: Torsional degrees of freedom are identified, allowing the docking software to explore ligand flexibility.
-
Caption: Workflow for preparing the ligand for docking.
Target Selection and Receptor Preparation
As 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid has no well-defined target, a target identification strategy is required. This often involves searching for proteins that bind to structurally similar compounds. For the purpose of this guide, we will select a hypothetical target to demonstrate the receptor preparation protocol. Let's assume that through similarity searches, a kinase, such as the proto-oncogene tyrosine-protein kinase Abl (PDB ID: 1IEP), has been identified as a potential target.[8]
The Imperative of Meticulous Receptor Preparation
The protein structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential elements like water molecules, co-factors, and other protein chains that can interfere with the docking process.[9] Proper preparation ensures that the binding site is clean, chemically correct, and ready to receive the ligand.
Step-by-Step Receptor Preparation Protocol
-
Download Protein Structure: Obtain the PDB file for the target protein from the RCSB Protein Data Bank (e.g., 1IEP).[5]
-
Clean the PDB File: This is a critical purification step.
-
Remove Water Molecules: Water molecules in the binding site can sterically hinder the ligand or form alternative hydrogen bonds, confounding the results. They are typically removed.[9][10]
-
Remove Co-crystallized Ligands and Ions: The original ligand must be removed to make the binding site available for docking.[11] Non-essential ions are also deleted.
-
Select the Correct Protein Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select only the chain of interest (e.g., Chain A).[10]
-
-
Prepare the Protein Structure: Using software like AutoDock Tools or Chimera, prepare the cleaned protein.
-
Add Hydrogens: The PDB file often lacks hydrogen atoms. Adding them, especially polar hydrogens, is essential for defining the hydrogen-bonding network.[12]
-
Repair Missing Side Chains: If the crystal structure has poorly resolved residues, tools can be used to model in the missing side chains.[11]
-
Assign Charges: Add Kollman charges to the protein atoms to account for electrostatics.[6]
-
-
Generate Receptor PDBQT File: The final, prepared protein structure is saved in the PDBQT format, making it compatible with AutoDock Vina.[8]
Caption: Workflow for preparing the receptor for docking.
The Molecular Docking Simulation: A Guided Protocol
With both the ligand and receptor prepared, the docking simulation can be configured and executed. We will use AutoDock Vina, a widely cited and efficient docking engine.[4]
The Logic of the Search Space and Exhaustiveness
Docking is not an exhaustive search of all possible ligand poses. Instead, it uses a stochastic algorithm to search for low-energy binding modes within a user-defined area called the "grid box" or "search space". The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true energy minimum but also increases the computation time.[8]
Step-by-Step Docking Protocol with AutoDock Vina
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will attempt to dock the ligand.
-
Rationale: The box should be large enough to encompass the entire binding site, including nearby flexible side chains, but not so large that the search becomes computationally inefficient.[13]
-
Procedure: Using AutoDock Tools, the grid box is typically centered on the position of the co-crystallized ligand (if available) or a predicted binding pocket. The dimensions (x, y, z) are set to cover the site.[6]
-
-
Create the Configuration File: A simple text file (conf.txt) is created to provide Vina with the necessary input file names and search parameters.[14]
-
Execute AutoDock Vina: The docking is run from the command line.
-
Output Files: Vina will generate two primary output files:
-
all_poses.pdbqt: Contains the coordinates of the predicted binding poses (typically 9 by default), ordered from best to worst score.
-
docking_log.txt: A text file containing the binding affinity scores for each pose.[14]
-
Caption: The complete computational docking workflow.
Interpreting and Validating Docking Results
Generating docking poses is only the beginning. The true scientific value lies in the rigorous analysis and interpretation of the results.[15]
Quantitative Analysis: Binding Affinity and RMSD
The primary quantitative output is the binding affinity , reported in kcal/mol. This value is an estimate of the binding free energy.
-
Interpretation: More negative values indicate stronger, more favorable binding.[3] For example, a score of -9.5 kcal/mol suggests a stronger interaction than -6.5 kcal/mol.
When multiple poses are generated, the Root-Mean-Square Deviation (RMSD) is used to compare them.
-
Interpretation: A low RMSD (< 2.0 Å) between the top-scoring poses suggests the algorithm consistently found a similar, stable binding mode, which increases confidence in the result.[15][16]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.2 | 0.000 |
| 2 | -9.0 | 1.352 |
| 3 | -8.7 | 1.891 |
| 4 | -8.1 | 4.560 |
| 5 | -7.9 | 5.112 |
Table 1: Hypothetical docking results for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. The top three poses form a tight cluster, suggesting a reliable prediction.
Qualitative Analysis: Visual Inspection
Visual analysis using software like PyMOL or UCSF Chimera is non-negotiable for a credible study.[15] This step allows the researcher to:
-
Assess Pose Plausibility: Does the ligand fit well within the binding pocket? Are there any steric clashes?
-
Identify Key Interactions: The most important step is to identify specific molecular interactions that stabilize the complex.[17] These include:
-
Hydrogen Bonds: Look for bonds between hydrogen bond donors (e.g., -OH, -NH) on the ligand and acceptors (e.g., backbone carbonyls) on the protein.
-
Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the receptor.
-
Pi-stacking or Cation-Pi Interactions: Look for interactions involving aromatic rings.
-
A good docking result is not just a low energy score; it is a pose that makes biochemical sense, stabilized by a network of favorable interactions with key residues in the active site.[17]
Conclusion
This guide has outlined a complete, robust, and scientifically-defensible workflow for conducting an initial computational docking study of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. By following these detailed protocols for ligand preparation, receptor cleaning, docking execution, and rigorous result analysis, researchers can generate credible hypotheses about the potential biological targets and binding modes of this and other novel compounds. This in-silico investigation serves as a critical first step, providing the foundational data needed to guide and prioritize subsequent experimental validation in the laboratory.
References
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?.
- The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
- University of Alberta. (2009). Molecular Docking Tutorial.
- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
- Read the Docs. Basic docking — Autodock Vina 1.2.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
- The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual.
- Center for Computational Structural Biology. (2024, November 14). DOCKING.
- Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
- Kellenberger, E. (2010, June 24). DOCKING TUTORIAL.
- PubChemLite. 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4).
- NextSDS. 6-hydroxy-4-(4-methoxyphenyl)
Sources
- 1. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. scotchem.ac.uk [scotchem.ac.uk]
- 12. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 13. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Thermodynamic Stability and Conformational Dynamics of 4-(4-Methoxyphenyl)pyridine Derivatives
Executive Summary
The rational design of functional molecules in drug discovery and materials science relies heavily on predicting and controlling thermodynamic stability. 4-(4-Methoxyphenyl)pyridine derivatives represent a privileged structural motif characterized by unique electronic and conformational properties. This technical whitepaper explores the thermodynamic determinants governing the stability of these derivatives, detailing the interplay between aromatic interactions, solvation effects, and atropisomerism. Furthermore, we provide field-proven experimental workflows for the synthesis and rigorous thermodynamic profiling of these compounds.
Structural and Electronic Paradigms
4-(4-Methoxyphenyl)pyridine is a versatile scaffold utilized extensively in the development of bioactive pharmaceuticals and organic light-emitting diodes (OLEDs). The core structure consists of a pyridine ring substituted at the C4 position with a methoxyphenyl group.
The methoxy (-OCH₃) moiety acts as a strong resonance electron donor (+M effect), which significantly enriches the electron density of the adjacent phenyl ring. This electronic modulation dictates the molecule's thermodynamic behavior, enhancing its capacity to act as a hydrogen bond acceptor and facilitating robust π−π stacking and cation- π interactions in supramolecular assemblies.
Thermodynamic Determinants of Stability
Aromatic Interactions and Solvation Effects
The thermodynamic stability of 4-arylpyridine derivatives is profoundly influenced by their microenvironment. In aqueous systems, aromatic interactions are significantly more attractive than in organic solvents like chloroform. Chemical double mutant cycle (DMC) analyses have quantified the free energy contribution ( ΔΔG∘ ) of these aromatic interactions, revealing stabilization energies ranging from -13 kJ/mol to -29 kJ/mol in water[1]. The electron-donating nature of the methoxy group further polarizes the π -system, lowering the dissociation constant ( Kd ) of host-guest complexes to the sub-picomolar regime (e.g., 370 fM)[1].
Conformational Dynamics and Atropisomerism
When steric bulk is introduced—such as ortho-substituents on the phenyl ring—the free rotation around the C-C biaryl axis is hindered, leading to atropisomerism. For a 4-arylpyridine atropisomer to be thermodynamically stable and isolable at ambient temperature (300 K), the rotational barrier ( ΔG‡ ) must exceed 93 kJ/mol[2].
In unsymmetrical derivatives, the syn-periplanar and anti-periplanar conformers exhibit distinct thermodynamic stabilities. X-ray diffraction and computational studies indicate that the syn-periplanar conformer is often the thermodynamic ground state, separated from the anti-periplanar conformer by an energy gap of approximately 15 kJ/mol[2].
Experimental Workflows for Thermodynamic Profiling
To accurately capture the thermodynamic profile of 4-(4-methoxyphenyl)pyridine derivatives, researchers employ a combination of Isothermal Titration Calorimetry (ITC) and Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Causality in Experimental Design: ITC is selected because it directly measures the heat released or absorbed during binding events. This creates a self-validating system: by directly measuring the enthalpy ( ΔH ) and the binding constant ( Ka ), the calculated Gibbs free energy ( ΔG ) and entropy ( ΔS ) are derived entirely from empirical thermal data rather than theoretical approximations. Conversely, Dynamic NMR is utilized to measure line broadening at variable temperatures, which, via the Eyring equation, provides the exact activation energy ( ΔG‡ ) required to overcome rotational barriers.
Workflow for the synthesis and thermodynamic profiling of 4-(4-methoxyphenyl)pyridine.
Standardized Protocols
Synthesis of 4-(4-Methoxyphenyl)pyridine via Suzuki-Miyaura Coupling[3]
-
Preparation: In a Schlenk flask, combine 4-chloropyridine (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv).
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) as the catalyst and Na₂CO₃ (2.0 equiv) as the base.
-
Scientific Rationale: The palladium catalyst facilitates the oxidative addition of the C-Cl bond, while the mild carbonate base accelerates the transmetalation step by forming a highly reactive boronate species.
-
-
Solvent System: Dissolve the mixture in a degassed 4:1 dioxane/H₂O solvent system.
-
Scientific Rationale: The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidative degradation of the Pd(0) catalyst.
-
-
Reaction: Reflux the mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Workup: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the thermodynamically stable product.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Dissolve the 4-(4-methoxyphenyl)pyridine derivative (guest) and the target receptor (host) in identical, extensively degassed aqueous buffers.
-
Scientific Rationale: Degassing is mandatory to prevent micro-bubble formation during titration, which would cause severe baseline fluctuations and invalidate the thermal integration.
-
-
Titration: Inject 10 µL aliquots of the guest solution into the host cell at 298 K, stirring continuously at 300 rpm to ensure rapid thermodynamic equilibration.
-
Data Extraction: Integrate the injection peaks to generate a binding isotherm. Fit the data to a 1:1 binding model to extract ΔH , ΔS , and Kd .
Energy landscape of hindered rotation in sterically encumbered 4-arylpyridine derivatives.
Quantitative Data Summary
The following table summarizes the critical thermodynamic parameters associated with 4-(4-methoxyphenyl)pyridine derivatives and their supramolecular complexes:
| Parameter | Analytical Method | Typical Value Range | Mechanistic Significance |
| ΔΔG∘ (Aromatic Interactions) | Isothermal Titration Calorimetry | -13 to -29 kJ/mol | Quantifies the stabilization provided by the electron-rich methoxyphenyl group in aqueous media[1]. |
| Rotational Barrier ( ΔG‡ ) | Dynamic NMR Spectroscopy | > 93 kJ/mol | Determines the half-life of axial chirality and the viability of stable atropisomers at 300 K[2]. |
| Conformational Gap ( ΔGsyn−anti ) | DFT Calculations / X-ray | ~ 15 kJ/mol | Indicates the thermodynamic preference for the syn-periplanar geometry over the anti-periplanar state[2]. |
| Dissociation Constant ( Kd ) | ITC / UV-Vis Titration | Sub-picomolar | Measures the absolute binding affinity and thermodynamic stability of supramolecular complexes[1]. |
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
This document provides a detailed protocol for the synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is based on established chemical principles, primarily the Knoevenagel condensation, and is designed for researchers in organic synthesis and drug development.
Introduction
Substituted pyridine scaffolds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active compounds. The target molecule, 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, possesses a unique combination of functional groups—a hydroxyl group, a carboxylic acid, and a methoxyphenyl substituent—that make it a valuable building block for the synthesis of novel chemical entities. This application note details a robust and reproducible two-step synthetic protocol, commencing with a base-catalyzed condensation to form a dihydropyridine intermediate, followed by an oxidative aromatization to yield the final product.
Synthetic Strategy Overview
The synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is achieved through a two-step process. The initial step involves a Knoevenagel condensation of 4-methoxybenzaldehyde with ethyl acetoacetate and cyanoacetamide, catalyzed by a weak base such as piperidine. This multicomponent reaction leads to the formation of a highly functionalized dihydropyridine intermediate. The subsequent step involves the oxidation of this intermediate to the corresponding pyridine, followed by hydrolysis of the ester and nitrile groups to yield the desired carboxylic acid.
Figure 1: Overall synthetic workflow for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
This initial step involves a multicomponent reaction that leverages the principles of the Knoevenagel condensation to construct the core dihydropyridine ring system.[1][2] The use of a weak base like piperidine is crucial to catalyze the initial condensation between the aldehyde and the active methylene compounds without promoting self-condensation of the aldehyde.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxybenzaldehyde | 136.15 | 13.62 g | 0.10 |
| Ethyl acetoacetate | 130.14 | 13.01 g | 0.10 |
| Cyanoacetamide | 84.08 | 8.41 g | 0.10 |
| Piperidine | 85.15 | 1.70 g (2.0 mL) | 0.02 |
| Ethanol (95%) | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (13.62 g, 0.10 mol), ethyl acetoacetate (13.01 g, 0.10 mol), and cyanoacetamide (8.41 g, 0.10 mol) in 50 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add piperidine (2.0 mL, 0.02 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield the intermediate product, ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate.
Step 2: Synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
The second step involves the oxidation of the dihydropyridine ring to the aromatic pyridine system, followed by the acidic hydrolysis of both the ester and nitrile functionalities to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | 301.29 | 15.06 g | 0.05 |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add the intermediate from Step 1 (15.06 g, 0.05 mol) to concentrated sulfuric acid (20 mL) while cooling the flask in an ice-water bath to maintain the temperature below 10 °C.
-
Once the solid has dissolved, add concentrated nitric acid (10 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Slowly heat the mixture to 80 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
-
Dry the final product in a vacuum oven at 80 °C to a constant weight.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (nitric and sulfuric acid) are highly corrosive and should be handled with extreme care.
-
Piperidine is a flammable and toxic liquid. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. The described method is based on well-established synthetic transformations and is designed to be a reliable procedure for researchers in the field. The successful synthesis of this compound will provide a valuable building block for the development of new chemical entities with potential applications in various fields of chemical and biological research.
References
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
(PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction - ResearchGate. Available at: [Link]
Sources
Dissolution of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic Acid in DMSO: An Application and Protocol Guide
This guide provides a detailed protocol and scientific rationale for the dissolution of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in dimethyl sulfoxide (DMSO). The procedures outlined are designed for researchers, scientists, and drug development professionals who require reliable and reproducible preparation of this compound for a variety of experimental applications.
Introduction: The Critical Importance of Proper Dissolution
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any experimental compound, achieving complete and stable dissolution is paramount for obtaining accurate and reproducible results in biological assays and other downstream applications. Improper dissolution can lead to a host of issues, including inaccurate compound concentration, precipitation in aqueous assay media, and ultimately, misleading experimental data.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[1] Its miscibility with water and most organic solvents makes it an ideal choice for preparing high-concentration stock solutions of test compounds for use in cell-based and biochemical assays.[2] This guide will provide a robust methodology for the effective dissolution of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in DMSO, addressing potential challenges and ensuring the integrity of the resulting solution.
Understanding the Components: Compound and Solvent
A foundational understanding of the physicochemical properties of both the solute and the solvent is crucial for developing an effective dissolution protocol.
Physicochemical Properties of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic Acid
While extensive experimental data on the solubility of this specific compound is not widely published, we can infer its likely behavior based on its structural motifs.
-
Structure and Functional Groups: The molecule possesses a carboxylic acid group, a hydroxyl group on the pyridine ring, and a methoxyphenyl moiety. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, suggesting some degree of polarity. The methoxyphenyl group, however, introduces a nonpolar character. This amphipathic nature suggests that a versatile solvent like DMSO is a suitable choice.
-
Tautomerism: The "6-hydroxy" group on the pyridine ring can exist in equilibrium with its 2-pyridone tautomer. This tautomerization can influence the compound's polarity and hydrogen bonding capabilities.
-
Physical State: This compound is typically a solid at room temperature.[3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₄ | [4] |
| Molecular Weight | 245.23 g/mol | [4] |
| Appearance | Solid (predicted) | [3] |
DMSO: The "Universal" Biological Solvent
DMSO's unique properties make it an invaluable tool in the laboratory.[5]
-
Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to effectively solvate a wide range of compounds.[6]
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of certain compounds and can lead to the degradation of water-sensitive molecules.[7] Therefore, it is imperative to use anhydrous, high-purity DMSO for preparing stock solutions.
-
Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[1] This means that upon refrigeration or exposure to cold temperatures, it can solidify. This should be considered during storage and handling.
Protocol for Dissolving 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic Acid in DMSO
Pre-dissolution Considerations
-
Safety First: Always consult the Safety Data Sheet (SDS) for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid and DMSO before handling.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use High-Purity Reagents: Utilize anhydrous, high-purity DMSO (≥99.9%) to minimize the impact of water on solubility and compound stability.[7]
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh the compound.
Equipment and Reagents
-
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Heating block or water bath (optional, for gentle warming)
Step-by-Step Dissolution Protocol
The following workflow is recommended for achieving complete dissolution.
Figure 1. Workflow for the dissolution of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in DMSO.
-
Weigh the Compound: Accurately weigh the desired amount of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration. It is advisable to start with a concentration in the range of 10-20 mM.
-
Initial Mixing: Tightly cap the vial and vortex the mixture at room temperature for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source. Look for any undissolved particles or a hazy appearance. A completely dissolved solution should be clear.
-
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, the following techniques can be employed:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.
-
Gentle Heating: Gently warm the solution in a water bath or on a heating block to 30-40°C. Caution: Do not overheat, as this may degrade the compound. After warming, vortex the solution again.
-
-
Final Inspection and Dilution: After assisted dissolution, allow the solution to return to room temperature and visually inspect it again. If the compound remains undissolved, it may be necessary to prepare a more dilute stock solution by adding more DMSO.
-
Storage: Once the compound is fully dissolved, the stock solution should be stored in a tightly sealed, amber vial at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Best Practices and Troubleshooting
-
Empirical Solubility Determination: To determine the approximate solubility, start with a small, known amount of the compound and add small, incremental volumes of DMSO, vortexing after each addition, until the compound is fully dissolved. This will provide a working concentration range for your experiments.
-
Preventing Precipitation in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so with vigorous mixing. Add the DMSO stock dropwise to the aqueous solution while vortexing to minimize localized high concentrations of DMSO that can cause the compound to precipitate. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[8]
-
Vehicle Controls: Always include a vehicle control (the same concentration of DMSO used for the test compound) in your experiments to account for any effects of the solvent on the biological system.
Conclusion
References
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4). Retrieved from [Link]
-
NextSDS. (n.d.). 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nextsds.com [nextsds.com]
- 3. 6-methoxy-4-methylpyridine-2-carboxylic acid | 324028-98-0 [sigmaaldrich.com]
- 4. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic Acid as a High-Affinity Metal Chelating Ligand
Executive Summary & Mechanistic Rationale
The rational design of transition metal catalysts and metalloenzyme inhibitors relies heavily on the electronic and steric tunability of the chelating ligands. 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (CAS No. 1503800-85-8)[1] represents an advanced structural evolution of the classical picolinic acid scaffold. While standard pyridine-2-carboxylic acid is a ubiquitous N,O-bidentate chelator[2][3], the introduction of specific substituents at the 4- and 6-positions fundamentally alters its coordination thermodynamics and catalytic utility.
Electronic Modulation and Tautomeric Flexibility
This ligand operates through two synergistic structural features:
-
Enol-Keto Tautomerism: Inherited from the 6-hydroxyl group, the molecule exists in an equilibrium between its 6-hydroxypyridine and 6-pyridone forms[4][5]. Upon double deprotonation, it acts as a highly potent dianionic ligand, capable of N,O-bidentate or N,O,O-tridentate coordination[4][6]. The pyridone oxygen can actively participate in metal-ligand cooperation, significantly lowering the activation energy for processes like C-H bond cleavage[6].
-
Resonance-Driven Electron Donation: The 4-(4-methoxyphenyl) substituent is a strong electron-donating group (EDG). Through the +M (mesomeric) effect of the methoxy group, electron density is pushed into the pyridine ring. This raises the basicity of the pyridine nitrogen, creating a stronger Lewis base that forms exceptionally stable thermodynamic complexes with hard and borderline transition metals (e.g., Ru²⁺, Pd²⁺, Fe³⁺, Zn²⁺)[2][7].
Chelation Workflow & Logical Relationships
The following diagram illustrates the pathway from the free ligand to a stable metallocomplex, highlighting the critical role of pH and solvent in activating the ligand's tautomeric and anionic states.
Workflow of tautomerism, deprotonation, and transition metal chelation.
Comparative Coordination Data
To understand the operational advantages of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, it must be benchmarked against its parent compounds. The table below summarizes the quantitative and qualitative shifts in physicochemical properties induced by its functional groups.
| Ligand Scaffold | Tautomeric Capability | Primary Coordination Mode | Relative Electron Density (Pyridine N) | Primary Application Profile |
| Picolinic Acid | None | Monoanionic (N,O-bidentate) | Baseline | General metal chelation, biological trace element transport[3]. |
| 6-Hydroxypicolinic Acid | Yes (6-OH ⇌ 6-Oxo) | Mono/Dianionic (N,O / N,O,O) | Moderate (+OH resonance) | Base catalysts, Ru(II) complexation[4][5]. |
| 6-Hydroxy-4-(4-methoxyphenyl)picolinic acid | Yes (6-OH ⇌ 6-Oxo) | Mono/Dianionic (N,O / N,O,O) | High (+M effect from 4-OMePh) | Advanced Pd-mediated C-H activation, high-affinity metalloenzyme inhibition. |
Experimental Protocols
The following protocols detail the integration of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid into modern organometallic workflows. Every step is designed as a self-validating system to ensure reproducibility.
Protocol A: Synthesis of a Ruthenium(II) Transfer Hydrogenation Catalyst
Objective: Prepare a stable [RuH(CO)(Ligand)(PPh₃)₂] complex utilizing the N,O-chelating capability of the ligand[4].
-
Preparation of the Metal Precursor:
-
Action: Dissolve 0.5 mmol of[RuHCl(CO)(PPh₃)₃] in 20 mL of strictly degassed dichloromethane/methanol (1:1 v/v).
-
Rationale: Methanol supports the solubility of the anionic ligand and stabilizes the polar transition state during ligand exchange[8]. Degassing prevents the premature oxidation of Ru(II) to Ru(III).
-
-
Ligand Activation (Deprotonation):
-
Action: In a separate Schlenk flask, suspend 0.55 mmol (1.1 eq) of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in 10 mL of methanol. Add 1.1 mmol (2.2 eq) of sodium methoxide (NaOMe).
-
Rationale: The ligand requires double deprotonation (carboxylic acid and the 6-hydroxyl group) to act as a potent dianionic chelator[6].
-
-
Coordination Reaction:
-
Action: Transfer the activated ligand solution dropwise to the Ru(II) precursor under argon. Reflux the mixture at 65°C for 4 hours.
-
Rationale: Elevated thermal energy is required to kinetically displace the bulky, strongly coordinating triphenylphosphine (PPh₃) ligand from the ruthenium center.
-
-
Isolation and Self-Validation (QC):
-
Action: Cool the mixture to room temperature, concentrate under vacuum, and precipitate the complex using cold diethyl ether. Filter and wash.
-
Validation/QC: Perform ³¹P NMR and ¹H NMR. A successful chelation is validated by the disappearance of the carboxyl/hydroxyl protons in the ¹H NMR spectrum and a distinct shift in the ³¹P NMR signal, confirming the displacement of one PPh₃ ligand and the formation of the new octahedral geometry.
-
Protocol B: Palladium-Mediated C-H Activation of Arenes
Objective: Utilize the ligand as a dianionic cooperating ligand to facilitate Pd-catalyzed C-H arylation[6].
-
Catalyst System Assembly:
-
Action: In a dry reaction vial, combine 5 mol% Pd(OAc)₂, 5 mol% 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, and 2.0 eq of a soluble carbonate base (e.g., Cs₂CO₃).
-
Rationale: Soluble carbonate bases heavily favor the chelating dianionic coordination mode of the 6-hydroxypicolinic acid scaffold, which is an absolute prerequisite for the ligand to assist in C-H cleavage via its pyridone moiety[6].
-
-
Substrate Addition:
-
Action: Add the aryl halide (1.0 eq) and the target arene (e.g., toluene or unactivated benzene) in a polar aprotic co-solvent like Dimethylacetamide (DMA).
-
Rationale: DMA enhances the solubility of the carbonate base and the dianionic Pd-ligand complex, preventing catalyst aggregation and precipitation.
-
-
Thermal Activation:
-
Action: Seal the vial and heat at 110°C for 16 hours under rigorous stirring.
-
Rationale: C-H activation is a high-barrier process; the cooperating ligand lowers this barrier, but thermal energy is still required to drive the catalytic turnover.
-
-
Validation and Quantification (QC):
-
Action: Quench the reaction with water, extract with ethyl acetate, and filter through a short silica plug.
-
Validation/QC: Analyze the crude mixture via GC-MS using dodecane as an internal standard. The system is self-validating if the yield of the cross-coupled product is >80% while the homocoupling byproduct of the aryl halide remains <5%, proving the ligand successfully directed the C-H activation pathway.
-
References
-
NextSDS. 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from[1]
-
ResearchGate. Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. Retrieved from[2]
-
MDPI. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Retrieved from[8]
-
Wikipedia. Picolinic acid. Retrieved from[3]
-
PubMed Central (PMC). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from[7]
-
Sigma-Aldrich. 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2. Retrieved from[4]
-
LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. Retrieved from[5]
-
Universidad de Valladolid (uva.es). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Retrieved from[6]
Sources
- 1. nextsds.com [nextsds.com]
- 2. researchgate.net [researchgate.net]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2 [sigmaaldrich.com]
- 5. Cas 19621-92-2,6-Hydroxypicolinic acid | lookchem [lookchem.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking the Potential of Bipyrazole Scaffolds: Cross-Coupling Protocols for 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1503800-85-8)
Introduction
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and materials science. Among these, molecules built upon pyrazole frameworks are of significant interest due to their prevalence in a wide array of biologically active compounds. This application note provides a detailed guide to the cross-coupling reactions of a key bipyrazole building block: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1503800-85-8) . Understanding the reactivity of this aldehyde-functionalized bipyrazole is critical for its effective incorporation into novel molecular architectures.
The core structure features two pyrazole rings linked by a nitrogen-carbon bond, with a reactive carbaldehyde group on one of the rings. This arrangement offers a unique platform for synthetic diversification. The aldehyde allows for a multitude of classical transformations, while the pyrazole rings, particularly at their halogenated positions, are amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide will focus on providing researchers with the foundational knowledge and practical protocols to successfully employ this versatile building block in their synthetic endeavors.
Molecular Structure and Reactivity Profile
The structure of CAS 1503800-85-8, 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde, presents distinct sites for chemical modification.
Caption: Chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde.
The key reactive centers for cross-coupling are typically introduced by halogenation of the pyrazole rings. The C-H bonds on the pyrazole rings can be selectively functionalized to introduce halides (e.g., Br, I), which then serve as handles for various palladium-catalyzed cross-coupling reactions. The aldehyde group provides a secondary site for transformations, which can be performed before or after the cross-coupling step, depending on the desired synthetic route and the compatibility of the functional groups.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions with pyrazole-containing substrates hinge on the careful selection of several key parameters:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu families, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. The choice of base can significantly impact reaction efficiency and should be optimized for each specific transformation.
-
Solvent: Aprotic polar solvents such as dioxane, toluene, and DMF are frequently used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. Microwave irradiation can often be used to accelerate these reactions and improve yields.
Synthetic Protocols for Cross-Coupling Reactions
The following protocols are provided as general starting points for researchers working with halogenated derivatives of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde. Note: These protocols assume the user has already synthesized the necessary halogenated starting material.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound. This is a highly versatile reaction for introducing aryl, heteroaryl, or vinyl substituents.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reagent Preparation: In a dry reaction vessel, combine the halogenated 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like [Pd(allyl)Cl]₂ with a ligand such as SPhos (typically 1-5 mol % Pd).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is a critical transformation in the synthesis of many pharmaceuticals.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry reaction tube, add the halogenated 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv), the desired amine (1.2-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., RuPhos) in a glovebox or under an inert atmosphere.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to the appropriate temperature (typically 90-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |
| 3 | BrettPhos Pd G3 | - | LHMDS | THF | 80 |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The stoichiometry of the coupling partners can also be adjusted. The purity of the starting materials, particularly the organoboron reagent in Suzuki couplings, is critical.
-
Side Reactions: The aldehyde functionality may be susceptible to side reactions under certain conditions. If this is observed, protecting the aldehyde as an acetal prior to the cross-coupling reaction may be necessary. Subsequent deprotection will regenerate the aldehyde.
-
Catalyst Deactivation: Catalyst deactivation can be an issue. Ensuring the reaction is performed under strictly anaerobic and anhydrous conditions can mitigate this. The use of pre-catalysts can also improve catalyst stability and activity.
Conclusion
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for the synthesis of complex molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By carefully selecting and optimizing the reaction conditions, a wide range of novel bipyrazole derivatives can be accessed, paving the way for new discoveries in medicinal chemistry and materials science.
References
Due to the inability to find specific literature for CAS 1503800-85-8, the following are general but authoritative references for the cross-coupling reactions discussed.
Application Note: High-Purity Isolation of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid via Optimized Purification and Recrystallization Protocols
Abstract
This application note provides a comprehensive guide to the purification and recrystallization of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Achieving high purity is paramount for accurate downstream analysis and application. This document outlines two primary methodologies: a robust acid-base extraction for initial purification and detailed single-solvent and two-solvent recrystallization protocols for final polishing. The rationale behind procedural choices, troubleshooting common issues, and methods for purity verification are discussed in detail to provide researchers with a reliable and reproducible workflow.
Introduction and Strategic Overview
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a multifunctional molecule characterized by a pyridine core, a phenolic hydroxyl group, and a carboxylic acid moiety.[1][2] This unique combination of acidic (carboxylic acid, pKa ~4-5; phenol, pKa ~10) and basic (pyridine nitrogen, pKa ~5) functional groups imparts an amphoteric character, which can be strategically exploited for purification.[3] The planar, aromatic system and its capacity for strong hydrogen bonding suggest that it is a crystalline solid, making recrystallization an effective final purification step.[4][5]
Typical impurities from synthesis may include unreacted starting materials, side-products, or residual catalysts.[6] A successful purification strategy must therefore address a range of potential contaminants. Our recommended approach is a two-stage process:
-
Initial Purification via Acid-Base Extraction: This leverages the compound's amphoteric nature to separate it from neutral or solely acidic/basic impurities.
-
Final Polishing via Recrystallization: This technique separates the target compound from impurities with different solubility profiles, yielding a highly ordered, pure crystalline solid.
Stage 1: Initial Purification by Acid-Base Extraction
This technique is exceptionally effective for removing non-amphoteric organic impurities. The protocol involves selectively moving the target compound between aqueous and organic phases by modulating the pH.
Protocol 2.1: Acid-Base Extractive Workup
-
Dissolution: Dissolve the crude solid in a suitable organic solvent such as ethyl acetate (EtOAc).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate, NaHCO₃). The carboxylic acid will be deprotonated to form its water-soluble sodium salt, while the less acidic phenol may remain protonated. For full deprotonation of both groups, a stronger base like 1 M sodium hydroxide (NaOH) is required. The choice depends on the nature of the impurities. The aqueous layer containing the deprotonated target compound is collected.
-
Organic Wash: The aqueous phase can be washed with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the collected aqueous layer in an ice bath. Slowly acidify the solution by adding 1 M hydrochloric acid (HCl) dropwise while stirring. The target compound will precipitate out as the pH drops below its isoelectric point. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow for Acid-Base Purification
Caption: Workflow for purification via acid-base extraction.
Stage 2: Recrystallization for Final Polishing
Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature.[7][8] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.
Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[7] Given the polar nature and hydrogen-bonding capabilities of the target molecule, polar protic solvents are excellent starting points.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | High | A common and effective solvent for moderately polar pyridines.[9] Good for dissolving at heat and allowing crystallization on cooling. |
| Water | 100 | Very High | Excellent for highly polar pyridine derivatives with carboxylic acid groups.[9] May require a large volume; slow cooling is critical. |
| Ethanol/Water | Variable | High | A mixed-solvent system that is highly tunable. The compound is dissolved in hot ethanol ("good" solvent), and water ("poor" solvent) is added to induce crystallization.[4][9] |
| Acetic Acid | 118 | High | Can be effective for compounds that are difficult to dissolve, but can be hard to remove completely from the final product. |
| N,N-Dimethylformamide (DMF) | 153 | High | A very strong solvent, often used when other solvents fail. Use sparingly as it is high-boiling and difficult to remove. |
Protocol 3.2: Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: Place the purified solid from Stage 1 into an Erlenmeyer flask with a boiling chip. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[7][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly with pre-heated glassware to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7][10] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[8][10]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 3.3: Two-Solvent Recrystallization (e.g., using Ethanol/Water)
This technique is ideal when no single solvent has the desired solubility properties.[9][11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is highly soluble.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent protocol (3.2), using a cold mixture of the two solvents (in the same final ratio) for the washing step.
General Recrystallization Workflow
Caption: The generalized workflow for purification by recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Symptom | Probable Cause(s) & Solution(s) |
| No Crystals Form | The solution remains clear even after cooling in an ice bath. | 1. Too much solvent was used: This is the most common error.[9] Boil off some of the solvent to reconcentrate the solution and allow it to cool again. 2. Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed crystal" of the pure compound.[7] |
| "Oiling Out" | The compound separates as a liquid (oil) instead of solid crystals. | 1. Solution cooled too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[11] 2. Solvent boiling point is too high: The melting point of the compound may be lower than the boiling point of the solvent. Select a lower-boiling point solvent.[11] 3. Impurities present: High levels of impurities can depress the melting point. Re-purify the material using the acid-base protocol or chromatography. |
| Low Recovery | A very small amount of crystalline product is obtained. | 1. Too much solvent was used: Some product remains dissolved in the mother liquor. Concentrate the filtrate and cool again to recover a second crop of crystals. 2. Premature crystallization: The compound crystallized during a hot filtration step. Ensure glassware is pre-heated and use a slight excess of solvent before filtering hot. 3. Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve the product. |
References
-
Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Irvine. Available at: [Link]
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]
-
Chem 267. Recrystallization. University of Massachusetts. Available at: [Link]
-
6-HYDROXY-4-METHYLPYRIDINE-2-CARBOXYLIC ACID | CAS. Matrix Fine Chemicals. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
- The synthetic method of 2-pyridine carboxylic acid. Google Patents.
-
Recrystallization. Swarthmore College. Available at: [Link]
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4). PubChemLite. Available at: [Link]
- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1. Google Patents.
- Purification process of polyhydroxycarboxylic acids. Google Patents.
-
Carboxylic Acid Impurities and Related Compound. Veeprho. Available at: [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Available at: [Link]
-
O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. University of Freiburg. Available at: [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]
-
Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed. Available at: [Link]
-
Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. ResearchGate. Available at: [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. Available at: [Link]
-
Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. ACS Publications. Available at: [Link]
-
6-Hydroxyquinoline-4-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 3. Research Portal [laro.lanl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. veeprho.com [veeprho.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Formulation Strategies for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid Delivery
Executive Summary & Physicochemical Profiling
The compound 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (CAS 1503800-85-8) presents a unique delivery challenge typical of modern synthetic intermediates and active pharmaceutical ingredients (APIs). Structurally, it features a rigid pyridine/pyridone core, a lipophilic 4-methoxyphenyl group, and ionizable moieties (a carboxylic acid and a tautomeric hydroxyl group).
Predictive Profiling:
-
Lipophilicity (LogP): ~2.5 – 3.0, driven by the methoxyphenyl ring.
-
Ionization (pKa): The carboxylic acid moiety exhibits a pKa of ~3.5, while the 6-hydroxyl/pyridone group exhibits a pKa of ~9.5.
-
Biopharmaceutics Classification System (BCS): The high crystal lattice energy (due to planar aromatic stacking) and lipophilicity classify this compound as a BCS Class II (low solubility, high permeability) or Class IV candidate.
To overcome the dissolution rate-limiting steps of this molecule, we must engineer the solid-state or liquid-state microenvironment. This application note details three field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASD), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Pharmaceutical Salt Selection.
Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying
Causality & Mechanistic Rationale
The crystalline lattice energy of the planar pyridine core acts as a severe thermodynamic barrier to aqueous dissolution. By converting the drug into a highly disordered amorphous state and dispersing it within a polymeric matrix (e.g., Hypromellose Acetate Succinate, HPMCAS), we bypass the lattice energy entirely. This generates a highly supersaturated solution in the gastrointestinal (GI) tract. HPMCAS is specifically selected because its amphiphilic nature and pH-dependent solubility maintain this supersaturated state and inhibit rapid drug precipitation in the small intestine [1].
Step-by-Step Protocol: Spray Drying Workflow
This protocol acts as a self-validating system: successful execution is immediately confirmed by the absence of crystalline birefringence under polarized light microscopy.
-
Solution Preparation: Dissolve 10% w/w of the API and 90% w/w HPMCAS-HF in a co-solvent system of Dichloromethane/Methanol (8:2 v/v) to achieve a 5% w/v total solids concentration. Causality for solvent choice: DCM ensures lipidic domain solvation, while Methanol disrupts hydrogen bonding of the carboxylic acid.
-
Atomization & Spray Drying: Process the homogeneous solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:
-
Inlet Temperature: 80°C
-
Outlet Temperature: 45–50°C
-
Aspirator: 100%
-
Pump Speed: 15%
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.
-
Validation: Analyze the resulting powder via X-ray Powder Diffraction (XRPD) to confirm a "halo" pattern (absence of Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single, unified glass transition temperature ( Tg ).
Workflow of Amorphous Solid Dispersion preparation and in vivo supersaturation mechanism.
Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)
Causality & Mechanistic Rationale
For highly lipophilic molecules, presenting the drug in a pre-dissolved state within a lipid matrix circumvents the solid-to-liquid dissolution step entirely. Upon mild agitation in the aqueous GI environment, an isotropic mixture of oil, surfactant, and co-surfactant spontaneously forms oil-in-water microemulsions (droplet size <100 nm). This massive interfacial surface area facilitates rapid absorption and promotes lymphatic transport, effectively bypassing hepatic first-pass metabolism [2].
Quantitative Excipient Screening
To design a thermodynamically stable SMEDDS, equilibrium solubility must be established.
| Excipient Category | Excipient Name | Solubility (mg/mL) at 25°C | Selection Rationale |
| Oil | Capmul MCM | 45.2 ± 2.1 | High solubilization capacity for aromatic acids. |
| Oil | Miglyol 812 | 12.4 ± 1.5 | Poor solubility; discarded. |
| Surfactant | Tween 80 | 85.6 ± 3.4 | High HLB (15), promotes rapid emulsification. |
| Surfactant | Cremophor EL | 60.2 ± 2.8 | Alternative surfactant; higher viscosity. |
| Co-surfactant | Transcutol HP | 110.5 ± 4.2 | Excellent solubilizer; reduces interfacial tension. |
Step-by-Step Protocol: SMEDDS Preparation
-
Phase Diagram Construction: Construct a ternary phase diagram using Capmul MCM, Tween 80, and Transcutol HP to identify the optimal microemulsion region.
-
Formulation Blending: Mix Capmul MCM (30% w/w), Tween 80 (50% w/w), and Transcutol HP (20% w/w) in a glass vial.
-
API Incorporation: Add the API up to 80% of its equilibrium solubility limit to prevent precipitation upon storage. Vortex for 5 minutes and sonicate at 37°C until a clear, isotropic solution is formed.
-
Validation: Dilute the SMEDDS 1:100 in 0.1 N HCl. Measure droplet size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Self-validation criteria: Droplet size must be <50 nm with a PDI <0.2, indicating a uniform, stable microemulsion.
Strategy 3: Pharmaceutical Salt Selection
Causality & Mechanistic Rationale
The API possesses a weakly acidic carboxylic acid moiety (pKa ~3.5). Forming a salt with a basic counterion alters the solid-state crystal packing, lowering the melting point and drastically increasing intrinsic solubility. According to the thermodynamic "Rule of 3", a stable salt requires a ΔpKa (pKa of base - pKa of acid) of at least 3 [3]. Therefore, counterions with a pKa > 6.5 (e.g., Sodium, Potassium, Meglumine, Tromethamine) are thermodynamically favored to form stable, non-disproportionating salts.
Step-by-Step Protocol: High-Throughput Salt Screening
-
Counterion Selection: Select Sodium (via NaOH), Potassium (via KOH), and Meglumine based on the ΔpKa>3 rule.
-
Solvation: Dispense 20 mg of the API free acid into 2 mL HPLC vials. Add 1 mL of an Acetone/Water (95:5 v/v) mixture and heat to 50°C to achieve full dissolution.
-
Salt Formation: Add 1.05 molar equivalents of the selected counterion base. Stir the mixture for 2 hours at 50°C to ensure complete proton transfer.
-
Controlled Crystallization: Cool the vials to 5°C at a controlled rate of 0.5°C/min to induce nucleation and crystal growth.
-
Harvesting & Validation: Filter the precipitates and dry under vacuum. Validate salt formation via 1 H-NMR (to confirm API-to-counterion stoichiometry) and DSC (to confirm a distinct melting endotherm shift compared to the free acid).
Decision tree for high-throughput pharmaceutical salt screening and lead candidate selection.
In Vitro Biorelevant Dissolution Evaluation
To ensure these formulations translate to in vivo success, standard compendial buffers must be replaced with a self-validating biorelevant system. Testing in Fasted State Simulated Intestinal Fluid (FaSSIF) containing bile salts and lecithin mimics the physiological GI environment.
Protocol:
-
Prepare FaSSIF medium at pH 6.5 and equilibrate to 37°C in a USP Apparatus II (Paddle) system.
-
Introduce the ASD, SMEDDS, and Lead Salt formulations (each equivalent to 50 mg API) at a paddle speed of 50 rpm.
-
Sample at 5, 10, 15, 30, 60, and 120 minutes. Quantify API release via HPLC-UV.
-
Interpretation:
-
ASD: Should exhibit a "spring and parachute" profile, rapidly reaching supersaturation and maintaining it for >90 minutes.
-
SMEDDS: Should exhibit instantaneous release (>90% within 10 minutes) due to pre-dissolution.
-
Salt: Should show rapid initial dissolution, followed by a potential plateau as it reaches the free acid solubility equilibrium.
-
References
-
Pandi P, Bulusu R, Kommineni N, Khan W, Singh M. Amorphous solid dispersions: an update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Int J Pharm. 2020;586:119560.[Link]
-
Akula S, Gurram AK, Devireddy SR. Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. Int Sch Res Notices. 2014;2014:964051.[Link]
-
Gupta D, Bhatia D, Dave V, Sutariya V, Varghese Gupta S. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2018;23(7):1719.[Link]
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of Pyridine-2-Carboxylic Acid Derivatives
Strategic Overview & Mechanistic Rationale
Pyridine-2-carboxylic acid (commonly known as picolinic acid) and its derivatives represent a highly privileged class of heterocyclic scaffolds in modern drug discovery[1]. Characterized by a nitrogen atom adjacent to a carboxylic acid moiety, these compounds possess potent bidentate metal-chelating properties. This unique structural topology has been successfully harnessed to develop a diverse array of therapeutics, including inhibitors against zinc-dependent metalloenzymes (such as histone demethylase KDM5B)[1], metallo-β-lactamase (MBL) inhibitors[2], anti-tubercular prodrugs activated by mycobacterial amidases[3], and broad-spectrum antivirals targeting endosomal maturation[4].
Despite their broad therapeutic potential, translating these molecules from in vitro hits to in vivo efficacy presents significant pharmacokinetic (PK) roadblocks. Their zwitterionic nature often leads to pH-dependent solubility issues, while their low molecular weight and polarity drive rapid renal clearance. Furthermore, their inherent metal-chelating activity can result in off-target trace mineral depletion. This application note provides a comprehensive, self-validating preclinical framework for formulating, dosing, and evaluating pyridine-2-carboxylic acid derivatives in murine models.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
To establish a baseline for novel derivatives, it is critical to benchmark against established in vivo dosing regimens. The table below synthesizes quantitative PK/PD data across various therapeutic applications.
Table 1: Quantitative In Vivo Dosing Parameters for Picolinic Acid Derivatives
| Compound Class / Derivative | Target Indication | Murine Dose | Route | Key Observations & Efficacy Readouts | Ref |
| Picolinic Acid (PA) | Viral Infection (SARS-CoV-2, IAV) | 20 mg/kg | Oral / IP | Non-toxic at 20 mg/kg; restricts viral-cell membrane fusion and endosomal entry. | [4] |
| NOTA + Meropenem | Bacterial Infection (MBL-producing) | 100 mg/kg (each) | IV / IP | >3 log10 CFU reduction; chelator restores meropenem efficacy in vivo. | [2] |
| Pyridine Carboxamides | Tuberculosis | Variable | Oral | Prodrug activated by AmiC; efficacy is heavily reduced by the presence of Ca²⁺. | [3] |
| Pyridine-2-propanoic acids | Diabetes (PPARα/γ agonist) | 1–10 mg/kg | Oral | Potent glucose-lowering effect in db/db mice; superior oral potency to rosiglitazone. | [5] |
Experimental Workflows & Pathway Visualization
The successful in vivo deployment of these derivatives requires a strict, sequential workflow to ensure that formulation artifacts do not confound efficacy data.
Caption: Preclinical in vivo dosing workflow for optimizing picolinic acid derivatives.
Caption: Pleiotropic mechanisms of pyridine-2-carboxylic acid derivatives in vivo.
Self-Validating Protocol: Murine Dosing and Efficacy Evaluation
Objective: To determine the maximum tolerated dose (MTD), absolute bioavailability, and in vivo efficacy of a novel pyridine-2-carboxylic acid derivative.
Phase 1: Vehicle Preparation and Formulation
Causality/Rationale: Pyridine-2-carboxylic acid derivatives are highly sensitive to physiological pH due to their zwitterionic nature. Direct introduction into standard saline often causes micro-precipitation, leading to injection-site necrosis or erratic oral absorption. A co-solvent system is empirically required.
-
Solubility Screening: Weigh 10 mg of the derivative. Sequentially add 5% DMSO and vortex for 1 minute to disrupt the crystal lattice. Add 40% PEG300 and sonicate for 5 minutes (acting as a surfactant). QS to the final volume with 55% sterile PBS (pH 7.4).
-
Validation Check: Centrifuge the final formulation at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm >95% drug recovery. Self-Correction: If recovery is <95%, adjust the pH to 8.0 using 0.1 M NaOH to deprotonate the carboxylic acid, thereby enhancing aqueous solubility.
Phase 2: Pharmacokinetic (PK) Profiling
Causality/Rationale: Rapid renal clearance is a hallmark of small, polar heterocyclic acids. An IV versus PO crossover design is mandatory to establish absolute bioavailability and dictate the dosing frequency for efficacy models.
-
Animal Allocation: Fast male BALB/c mice (6–8 weeks old) for 4 hours prior to oral dosing. Rationale: Picolinic acids readily chelate dietary metals (e.g., Ca²⁺, Mg²⁺) present in standard chow, which drastically reduces gastrointestinal absorption[3].
-
Administration: Administer the compound via oral gavage (PO) at 20 mg/kg[4] or intravenously (IV) via the tail vein at 5 mg/kg.
-
Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂-EDTA tubes. Rationale: EDTA must be used instead of heparin, as highly charged heterocyclic compounds can bind to heparin polymers, artificially lowering free-drug quantification.
-
Validation Check: The protocol validates itself if the LC-MS/MS data allows for the calculation of absolute bioavailability ( F=[AUCPO×DoseIV]/[AUCIV×DosePO] ) with an R2>0.98 on the calibration curve.
Phase 3: Efficacy and Target Engagement
Causality/Rationale: Because these compounds often act via metal chelation (e.g., sequestering Zn²⁺ in metallo-β-lactamases[2]), quantifying target tissue metal ions serves as a robust secondary PD biomarker.
-
Inoculation: For antiviral models, infect mice intranasally with Influenza A Virus (PR8 strain)[4]. For bacterial models, inoculate intraperitoneally with MBL-producing K. pneumoniae[2].
-
Therapeutic Dosing: Administer the optimized dose (e.g., 20 mg/kg) daily or twice daily (BID). Rationale: The short half-life (<2 hours) typical of these derivatives necessitates frequent dosing to maintain plasma concentrations above the therapeutic threshold.
-
Tissue Harvest & Biomarker Analysis: At study termination, harvest the target organ (e.g., lungs). Homogenize the tissue and split into two aliquots:
-
Aliquot A (Efficacy): Quantify viral titer (TCID50) or bacterial load (CFU/g).
-
Aliquot B (Target Engagement): Perform ICP-MS to quantify local Zn²⁺ and Cu²⁺ concentrations. Validation Check: A localized, dose-dependent modulation of transition metals correlates directly with target engagement, validating the in vivo mechanism of action.
-
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC / NIH.1
-
Structures of 2-picolinic acid and its derivatives, 2,3-PDCA, 2,4-PDCA... ResearchGate.2
-
Newer Biologically Active Pyridines: A Potential Review. RJPT Online.5
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.3
-
Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PMC / NIH.4
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Application Note: Advanced Bioconjugation Strategies for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Radiopharmaceutical Developers Compound: 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1503800-85-8)
Executive Summary & Chemical Profiling
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a highly versatile, bifunctional picolinic acid derivative[1]. Picolinic acids, particularly 6-hydroxypicolinic acid scaffolds, are privileged motifs in both medicinal chemistry (e.g., as ABCG2/BCRP efflux pump inhibitors) and radiopharmaceutical development, where they serve as bidentate chelators for transition metals and radiometals like 89 Zr and 186 Re[2][3].
The inclusion of the 4-(4-methoxyphenyl) substituent imparts two critical advantages:
-
Enhanced Lipophilicity: Improves membrane permeability for intracellular targeting.
-
Intrinsic Chromophore: The extended π -conjugation provides a strong UV absorbance signature, allowing for precise real-time tracking during High-Performance Liquid Chromatography (HPLC) purification and Degree of Labeling (DoL) quantification.
Bioconjugation Rationale & Causality
Successful bioconjugation of this molecule requires navigating its dual-functional nature. The molecule exists in a tautomeric equilibrium between the 6-hydroxypyridine and 6-oxo-1,6-dihydropyridine (2-pyridone) forms[3].
-
The Target Site: The C2-carboxylic acid is the primary vector for covalent attachment via amide bond formation.
-
The Preservation Site: The C6-hydroxyl/oxo group must remain unmodified if the downstream application requires metal chelation[3].
-
Activation Strategy: To prevent unwanted O-acylation at the C6 position, highly specific carboxyl-activating agents must be utilized. For aqueous protein conjugation, EDC/sulfo-NHS is optimal as it operates under conditions where the C6-OH remains protonated. For anhydrous linker synthesis, TBTU with a sterically hindered base (DIPEA) ensures rapid C2-activation without cross-reactivity.
Bioconjugation Workflow & Pathway Mapping
The following diagram illustrates the divergent synthetic pathways depending on the target biomolecule: direct aqueous conjugation to proteins versus anhydrous synthesis of bioorthogonal linkers.
Caption: Divergent bioconjugation pathways for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Experimental Protocols
Safety Note: This compound is classified under Acute Tox. 4 (oral, dermal, inhalation) and Skin Irrit. 2[1]. All handling of the dry powder must be performed in a certified fume hood using appropriate PPE.
Protocol A: Direct Protein Conjugation via EDC/Sulfo-NHS
Objective: Covalent tethering of the picolinic acid derivative to surface-exposed lysine residues on a monoclonal antibody (mAb) or carrier protein.
Causality Check: We utilize a two-step pH-shifted protocol. EDC activation is highly efficient at mildly acidic pH (5.5), whereas amine nucleophilicity peaks at slightly basic pH (8.0). Performing this in a single step at neutral pH severely compromises the Degree of Labeling (DoL).
Materials:
-
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (10 mM stock in anhydrous DMSO)
-
EDC-HCl and Sulfo-NHS (Thermo Fisher or equivalent)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Target Protein (e.g., 2-5 mg/mL in Conjugation Buffer)
Step-by-Step Methodology:
-
Carboxyl Activation: In a microcentrifuge tube, combine 10 µL of the compound stock (100 nmol) with 80 µL of Activation Buffer.
-
Esterification: Add 10 equivalents of EDC-HCl (1 µmol) and 25 equivalents of Sulfo-NHS (2.5 µmol). Vortex immediately.
-
Incubation: Incubate at room temperature (RT) for 15 minutes. Self-Validating Step: The formation of the active ester can be confirmed by quenching a 1 µL aliquot with hydroxylamine and observing the mass shift via LC-MS.
-
Conjugation: Add the entire activation mixture dropwise to 1 mL of the Target Protein solution (pH 8.0). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.
-
Reaction: Rotate end-over-end for 2 hours at RT, or overnight at 4°C.
-
Purification: Remove excess reagents using a size-exclusion desalting column (e.g., Sephadex G-25 or PD-10) pre-equilibrated with PBS (pH 7.4).
Protocol B: Anhydrous Synthesis of a Bioorthogonal Tetrazine Linker
Objective: Derivatization of the picolinic acid with an amine-PEG-tetrazine linker for downstream inverse electron demand Diels-Alder (iEDDA) click chemistry[3].
Causality Check: Water hydrolyzes active esters rapidly. By moving to an anhydrous DMF system and utilizing TBTU (a phosphonium/uronium-based coupling reagent), we achieve >95% coupling efficiency in minutes. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile.
Materials:
-
Compound (1.0 eq, 50 µmol)
-
Amine-PEG4-Tetrazine (1.1 eq, 55 µmol)
-
TBTU (1.2 eq, 60 µmol)
-
DIPEA (3.0 eq, 150 µmol)
-
Anhydrous DMF (1 mL)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the picolinic acid derivative and TBTU in 800 µL of anhydrous DMF under an inert argon atmosphere.
-
Deprotonation: Add DIPEA to the mixture. The solution will typically undergo a slight color change indicating the formation of the OBt-active ester. Stir for 5 minutes at RT.
-
Coupling: Dissolve the Amine-PEG4-Tetrazine in 200 µL of DMF and add it to the activated mixture.
-
Reaction: Stir continuously for 1 hour at RT.
-
Quenching & Purification: Quench the reaction with 50 µL of LC-MS grade water. Purify the crude mixture directly via preparative Reversed-Phase HPLC (C18 column, gradient of 5-95% Acetonitrile in Water with 0.1% TFA). Lyophilize the product fractions.
Quantitative Data & Optimization Metrics
The following table summarizes the optimized parameters and expected efficiencies for the bioconjugation methodologies described above.
| Parameter / Metric | Protocol A (Aqueous EDC/NHS) | Protocol B (Anhydrous TBTU) | Causality / Impact |
| Optimal Activation pH | pH 5.5 (MES Buffer) | N/A (Anhydrous DMF) | EDC requires protonation to form the reactive O-acylisourea intermediate. |
| Optimal Conjugation pH | pH 8.0 (Phosphate Buffer) | N/A (Anhydrous DMF) | Lysine ϵ -amines (pKa ~10.5) must be deprotonated to attack the active ester. |
| Coupling Reagent Equivalents | 10 eq EDC / 25 eq Sulfo-NHS | 1.2 eq TBTU | Aqueous systems require vast excess due to competing hydrolysis. |
| Base Requirement | None (Buffer controlled) | 3.0 eq DIPEA | DIPEA neutralizes the HCl salt of the amine linker and drives TBTU activation. |
| Expected Yield / DoL | 3 - 5 labels per Antibody | > 85% Isolated Yield | High DoL ensures sufficient payload delivery or radiometal chelation capacity[3]. |
| Intermediate Stability | < 30 minutes at pH 8.0 | Stable for hours in dry DMF | Sulfo-NHS esters hydrolyze rapidly in basic aqueous environments. |
References
-
[1] 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information - NextSDS. NextSDS. Available at:
-
[2] Novel rhenium(III) complexes with the picolinate ligand: Synthesis, spectroscopic investigations, X-ray structures and DFT calculations. ResearchGate. Available at:
-
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma. Universität Regensburg. Available at:
-
[3] Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability. NIH PubMed Central (PMC). Available at:
Sources
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Research Compounds
A-Level: For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for troubleshooting and overcoming poor aqueous solubility of research compounds, using CAS 1503800-85-8 as a representative example of a novel or poorly characterized agent. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to systematically address solubility challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I've just received a new compound, CAS 1503800-85-8, and it won't dissolve in my aqueous buffer. What are the first steps?
A1: When encountering a poorly soluble compound, a systematic approach is crucial. The initial steps should focus on preliminary characterization and simple solubilization methods before moving to more complex formulation strategies.
Initial Troubleshooting Workflow:
Caption: Initial workflow for addressing poor aqueous solubility.
First, visually inspect the compound. Is it a crystalline solid or an amorphous powder? Crystalline materials often have lower solubility compared to their amorphous counterparts.[1] Next, if you have access to the chemical structure, you can predict its physicochemical properties. Look for ionizable groups (acids or bases) that would suggest pH-dependent solubility.
Your first experimental steps should involve simple, readily available techniques:
-
pH Adjustment: If the compound has acidic or basic functional groups, its solubility will likely be pH-dependent.[2][3] For a weakly basic compound, decreasing the pH will increase solubility. For a weakly acidic compound, increasing the pH will enhance solubility.[2]
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent. Common choices in a research setting include DMSO, ethanol, or propylene glycol.[4][5] These can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, aiding in the dissolution of nonpolar compounds.[6]
-
Mechanical Assistance: Gentle heating or sonication can sometimes provide the energy needed to overcome the crystal lattice energy and facilitate dissolution. However, be cautious as this can also lead to the formation of a supersaturated and unstable solution.
Q2: How do I systematically test the pH-dependent solubility of my compound?
A2: To systematically evaluate pH-dependent solubility, you should create a pH-solubility profile. This involves measuring the solubility of your compound across a range of pH values.
Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers: Use a set of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]
-
Create a saturated solution: Add an excess amount of your compound to a known volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
This profile will be invaluable for selecting appropriate buffer systems for your experiments and will indicate whether pH modification is a viable strategy. For many ionizable drugs, pH modification is a primary method to enhance solubility.[8]
Q3: What are co-solvents and how do I choose the right one?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the solvent system.[5] The selection of a co-solvent depends on the properties of your compound and the requirements of your experiment (e.g., cell-based assays may have toxicity limitations).
Common Co-solvents and Their Properties:
| Co-solvent | Properties | Common Use Cases |
| DMSO | Strong solubilizing power for many nonpolar compounds.[5] | Stock solutions for in vitro assays. |
| Ethanol | Less toxic than DMSO, commonly used in preclinical formulations.[4] | In vivo and in vitro experiments where DMSO is not suitable. |
| Propylene Glycol | A viscous, low-toxicity co-solvent often used in parenteral formulations.[4] | Preclinical formulations, particularly for intravenous administration. |
| Polyethylene Glycol (PEG) | A family of polymers with varying molecular weights, used to increase solubility. | Oral and parenteral formulations. |
Workflow for Co-solvent Selection:
Caption: A systematic approach to selecting and optimizing a co-solvent.
Important Note: When preparing a working solution from a stock in a co-solvent (like DMSO), it is critical to add the stock solution to the aqueous buffer while vortexing, not the other way around. This helps to avoid precipitation of the compound.[9]
Advanced Troubleshooting Guides
If basic methods are insufficient, more advanced formulation strategies are necessary. These approaches often require specialized expertise and equipment.
Issue: My compound precipitates out of solution, even with a co-solvent. What's next?
Solution: Consider Cyclodextrin Complexation.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]
How it Works: The hydrophobic compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the compound.[]
Types of Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Most commonly used due to its cavity size being suitable for many drug molecules.[] However, it has relatively low aqueous solubility itself.[12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified derivative with much higher aqueous solubility and lower toxicity than the parent β-CD.[12] It is widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another modified cyclodextrin with high water solubility and a favorable safety profile.[13] |
Experimental Protocol for Cyclodextrin Solubilization:
-
Prepare a stock solution of the cyclodextrin: Dissolve HP-β-CD or SBE-β-CD in your aqueous buffer to create a concentrated stock solution (e.g., 40% w/v).
-
Add the compound: Add your compound to the cyclodextrin solution.
-
Facilitate complexation: Stir or sonicate the mixture until the compound dissolves. Gentle heating can also be applied.
-
Determine the required concentration: You can perform a phase-solubility study by adding excess compound to various concentrations of the cyclodextrin solution to determine the stoichiometry of the complex and the solubility enhancement.
Issue: I need to achieve a high concentration for an in vivo study, and simple formulations are not working.
Solution: Explore Amorphous Solid Dispersions or Lipid-Based Formulations.
For challenging compounds, especially those intended for oral administration, more advanced formulation technologies that alter the physical state of the drug or leverage physiological absorption pathways are necessary.
1. Amorphous Solid Dispersions (ASDs)
An ASD is a formulation where the crystalline drug is converted to its amorphous (non-crystalline) form and dispersed within a polymer matrix.[15][16] The amorphous form has a higher energy state and is more soluble than the crystalline form.[1][17] The polymer stabilizes the amorphous state and prevents recrystallization.[18]
Key Concepts of ASDs:
-
Technologies: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.[17]
-
Polymers: Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Mechanism: The enhanced solubility of the amorphous form leads to a higher dissolution rate and can result in a supersaturated solution in the gastrointestinal tract, which can significantly improve absorption.[16]
2. Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are formulations that use lipids, surfactants, and co-solvents to solubilize a lipophilic drug.[19][20] These systems can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[21]
How LBDDS Enhance Bioavailability:
-
Improved Solubilization: The drug is dissolved in the lipid matrix, bypassing the dissolution step in the gut.[22]
-
Stimulation of Lymphatic Transport: Highly lipophilic drugs can be absorbed via the lymphatic system, avoiding first-pass metabolism in the liver.[23][24]
-
Formation of Micelles: The digestion of lipids in the gut forms micelles that can keep the drug in a solubilized state for absorption.[19]
Workflow for Advanced Formulation Strategy Selection:
Caption: Decision tree for selecting an advanced solubility enhancement strategy.
These advanced techniques typically require specialized expertise and equipment and are often outsourced to contract development and manufacturing organizations (CDMOs).
References
- Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions.
- Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.
- European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
-
Ghasemiyeh, P., & Mohammadi-Samani, S. (2023). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC. [Link]
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- MedCrave online. (2017, April 26).
- Journal of Pharmaceutical Sciences & Research. (2025, April 7).
- Journal of Applied Pharmaceutical Science. (2019).
- World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- WuXi AppTec DMPK. (2024, March 15).
- Pharma Tutor. (2021, February 21). pH and Solvent Effect on Drug Solubility.
-
Deshmukh, A. S., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC. [Link]
-
Al-kassas, R., et al. (2022). Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. [Link]
-
Singh, I., et al. (2017). Lipid-Based Drug Delivery Systems. PMC. [Link]
- American Pharmaceutical Review. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems.
- Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
- Sigma-Aldrich. Solubility Guidelines for Peptides.
-
Al-Ghaban, F. A., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
- ACS Publications. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery.
Sources
- 1. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 13. alfachemic.com [alfachemic.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. seppic.com [seppic.com]
- 17. pharmtech.com [pharmtech.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Crystallization Optimization for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with the isolation and scale-up of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1503800-85-8)[1].
This molecule presents unique physicochemical challenges. The presence of an amphoteric pyridine-carboxylic acid backbone, combined with a 6-hydroxyl group prone to lactam-lactim (pyridone) tautomerization, creates a highly complex hydrogen-bonding landscape. This structural flexibility frequently leads to liquid-liquid phase separation (oiling out) and polymorphic instability during crystallization. This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a robust, self-validating crystallization process.
Part 1: Troubleshooting Guides & FAQs
Q1: During anti-solvent addition, my solution turns into a milky emulsion that eventually settles as a sticky oil. Why does this happen, and how can I force crystallization?
Mechanistic Causality: You are observing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when your crystallization trajectory crosses the binodal curve of the ternary phase diagram before reaching the metastable zone limit for solid nucleation[2]. Because the supersaturation is too high, the solute-rich liquid phase separates from the solvent, trapping impurities and physically preventing the ordered lattice formation required for crystallization. Actionable Solution: To bypass the LLPS region, you must control the supersaturation trajectory. Instead of rapid anti-solvent addition, introduce seed crystals before the solution reaches the oiling-out boundary[2]. Furthermore, controlling the agitation speed is critical; higher agitation reduces the size of any transient oil droplets, which directly restrains primary nucleation and promotes secondary nucleation on the seed crystals, yielding a more uniform and pure crystal size[3].
Q2: I am isolating different crystal habits (needles vs. blocks) with varying melting points across different batches. How do I ensure a consistent polymorphic form?
Mechanistic Causality: The 6-hydroxy-pyridine moiety is notorious for forming multiple hydrogen-bonded synthons due to tautomerization (the hydroxyl proton can migrate to the pyridine nitrogen, forming a pyridone). This structural flexibility means the molecule can pack into multiple thermodynamic minima, leading to extensive polymorphism[4]. Actionable Solution: Implement a high-throughput polymorph screen utilizing diverse solvent polarities and crystallization methods (e.g., cooling, evaporation, and anti-solvent)[4]. Once the thermodynamically stable form is identified via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC), use a slurry maturation protocol (Ostwald ripening). Suspending the mixed-phase API in a solvent where it has moderate solubility allows the metastable kinetic forms to dissolve and recrystallize exclusively as the thermodynamic form[5].
Q3: My recovery yields are exceptionally low when crystallizing from aqueous-organic mixtures. How do I maximize yield?
Mechanistic Causality: As an amphoteric compound with both a carboxylic acid (pKa ~2.5) and a basic pyridine nitrogen, the solubility of this molecule is heavily pH-dependent. If the pH deviates from the isoelectric point (pI), the molecule becomes ionized, drastically increasing its solubility in the aqueous phase and crashing your yield. Actionable Solution: Prior to cooling or anti-solvent addition, carefully titrate the solution to the exact pI of the compound. At the pI, the zwitterionic form dominates, neutralizing the net charge and minimizing aqueous solubility, thereby maximizing crystallization yield.
Part 2: Step-by-Step Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Mitigating Oiling Out)
Self-Validation Check: If the solution becomes opaque during step 2 but lacks birefringence under cross-polarized light microscopy, LLPS has occurred. Immediately heat the system 5°C above the cloud point to redissolve the oil before proceeding.
-
Dissolution: Dissolve 10 g of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in 50 mL of a polar aprotic solvent (e.g., Acetone) at 45°C until completely clear.
-
Trajectory Control: Slowly add the anti-solvent (e.g., Water) at a strictly controlled rate of 0.5 mL/min using a programmable syringe pump. Monitor the solution using Focused Beam Reflectance Measurement (FBRM).
-
Seeding: Stop anti-solvent addition just before the known LLPS boundary (typically at a supersaturation ratio of ~1.5 to 2.0). Add 1-2% w/w of finely milled seed crystals of the desired polymorph[2].
-
Agitation Control: Maintain an optimized agitation speed (e.g., 150-200 rpm) to ensure homogeneous dispersion of seeds and to minimize the size of any localized solute-rich droplets[3].
-
Aging and Isolation: Hold the temperature and agitation for 2 hours to allow the seed bed to grow (desupersaturation). Resume anti-solvent addition at 0.2 mL/min until the target yield is reached. Filter, wash with cold anti-solvent, and dry under vacuum.
Protocol B: Slurry Maturation for Polymorph Conversion
Self-Validation Check: The success of this protocol relies on mass transfer. If the slurry becomes too thick to stir, the solvent ratio must be adjusted to increase solubility slightly, ensuring dynamic dissolution and recrystallization.
-
Preparation: Suspend 5 g of the mixed-polymorph API in 50 mL of an Ethanol/Water (80:20 v/v) mixture. The solvent system must provide moderate solubility (5-15 mg/mL) to facilitate mass transfer[5].
-
Thermal Cycling: Heat the slurry to 50°C for 4 hours, then cool to 20°C at a rate of 0.5°C/min. Repeat this thermal cycle 3 times. This accelerates Ostwald ripening, driving the dissolution of smaller, metastable crystals and the growth of the thermodynamically stable form.
-
Verification: Sample the solid phase. Analyze via XRPD. If the diffractogram matches the reference thermodynamic form, cool the reactor to 5°C, filter, and dry.
Part 3: Quantitative Data Summaries
Table 1: Physicochemical Parameters & Solvent Selection Matrix
| Solvent System | Polarity Index | Solubility @ 25°C | Crystallization Mechanism | Risk of Oiling Out |
| Acetone / Water | High / High | High in Acetone | Anti-solvent addition | High (Requires seeding) |
| Ethanol / Water | High / High | Moderate | Cooling / Slurry Maturation | Low |
| Ethyl Acetate | Medium | Low | Evaporative crystallization | Low |
| Toluene | Low | Very Low | Not recommended | N/A |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Immediate Corrective Action |
| Sticky oil at reactor base | LLPS (Crossed binodal curve) | Heat 5°C above cloud point; reduce anti-solvent rate; add seeds. |
| Variable melting points | Polymorphic mixture | Initiate thermal cycling slurry maturation in EtOH/Water. |
| Yield < 60% | pH deviation from isoelectric point | Titrate aqueous phase to the compound's exact pI before isolation. |
| Hard agglomerates | High secondary nucleation rate | Increase agitation speed to reduce droplet size during nucleation. |
Part 4: Process Workflows
Workflow for mitigating oiling out via phase diagram trajectory control and seeding.
High-throughput polymorph screening and selection workflow for API development.
References
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. NextSDS. Available at:[Link]
-
Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications. Available at:[Link]
-
Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Welcome to the technical support resource for the synthesis and purification of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this important pyridine derivative. We will explore potential impurities, troubleshooting strategies, and optimization protocols to ensure you achieve high purity and yield in your experiments.
Troubleshooting Guide: In-Experiment Issues
This section addresses specific problems you might encounter during the synthesis and work-up procedures.
Question 1: My final product is off-color (yellow, brown, or tan) instead of the expected white or off-white solid. What is the likely cause and how can I fix it?
Answer:
Discoloration is a common indicator of impurities, often arising from several sources during the synthesis of complex heterocyclic compounds like pyridine derivatives.
Causality:
-
Polymerization/Side Reactions: Pyridine synthesis, especially under harsh conditions like high temperatures or incorrect pH, can lead to the formation of polymeric or tar-like byproducts.[1] These are often highly colored and difficult to remove.
-
Incomplete Reaction: Residual starting materials or brightly colored intermediates can contaminate the final product.
-
Oxidation: The pyridine ring and hydroxyl functionalities can be susceptible to oxidation, especially when exposed to air at elevated temperatures for extended periods, leading to colored degradation products.
Troubleshooting Protocol: Decolorization and Purification
-
Activated Charcoal Treatment:
-
Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities.
-
Procedure:
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your product).
-
Heat the suspension to boiling for 5-10 minutes with stirring.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
-
Recrystallization:
-
Rationale: This is the most effective method for removing most soluble and some colored impurities. The choice of solvent is critical.
-
Procedure: See the detailed protocol in the FAQ section below. A solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal.
-
-
Flash Column Chromatography:
-
Rationale: For persistent impurities or when recrystallization is ineffective, chromatography offers superior separation.[2]
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load it onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of acetic or formic acid to improve peak shape for carboxylic acids).
-
-
Question 2: The yield of my synthesis is consistently low. What are the critical parameters I should investigate?
Answer:
Low yields in pyridine ring synthesis often point to suboptimal reaction conditions or competing side reactions.[3]
Causality and Optimization Strategies:
-
Temperature Control: Many condensation reactions for pyridine synthesis are exothermic.[1] Localized overheating can promote polymerization and degradation.
-
Solution: Ensure uniform heating using an oil bath. For highly exothermic reactions, consider the gradual addition of one reactant to maintain a stable temperature.[1]
-
-
pH Management: The cyclization and aromatization steps are often pH-sensitive.
-
Solution: If the reaction medium is aqueous or protic, controlling the pH with a buffer system can prevent side reactions like nitrile hydrolysis, if applicable to your specific synthetic route.[1]
-
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of byproducts.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the limiting starting material is consumed.
-
-
Atmosphere: Sensitive intermediates may be prone to oxidation.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, purification, and analysis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Question 3: What are the primary types of impurities I should expect in the synthesis of this molecule?
Answer:
Impurities are typically related to the specific synthetic route chosen. However, for a condensation-based synthesis of a substituted pyridine, the most common impurities include:
-
Unreacted Starting Materials: The most straightforward impurities to identify.
-
Partially Reacted Intermediates: For multi-step condensation reactions, intermediates like 1,5-dicarbonyl compounds or their precursors may persist if cyclization or dehydration is incomplete.[4]
-
Regioisomers: Depending on the symmetry of the precursors, different isomers of the desired product could form.
-
Hydrolyzed Byproducts: If a nitrile or ester precursor is used, hydrolysis to the corresponding amide or carboxylic acid can occur as a side reaction, especially in the presence of water under acidic or basic conditions.[1]
-
N-Oxides: The pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide, particularly if oxidizing agents are present or during prolonged exposure to air at high temperatures.[3]
Sources
Technical Support Center: Optimizing LC-MS Mobile Phase for Small Molecule Analysis
A Note on CAS 1503800-85-8: Publicly available chemical databases and scientific literature did not yield specific information for the compound with CAS number 1503800-85-8. This guide has been developed to address the core principles of LC-MS mobile phase optimization for a representative small molecule, providing a robust framework for researchers, scientists, and drug development professionals. The methodologies and troubleshooting advice presented here are broadly applicable to a wide range of small organic molecules.
Introduction
As a Senior Application Scientist, I understand that developing a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method is paramount for accurate quantification and identification of small molecules. The mobile phase is a critical component of this process, directly influencing retention, peak shape, and ionization efficiency. This guide provides in-depth technical support in a question-and-answer format to address common challenges and frequently asked questions when optimizing the mobile phase for small molecule analysis.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My analyte is exhibiting significant peak tailing. What are the likely causes related to the mobile phase and how can I fix it?
Answer:
Peak tailing is a common issue that can compromise resolution and integration accuracy. It often indicates undesirable secondary interactions between the analyte and the stationary phase or other system components.[1]
Potential Mobile Phase-Related Causes & Solutions:
-
Mismatched pH: If your analyte is an acidic or basic compound, the mobile phase pH can significantly impact its ionization state and, consequently, its interaction with the stationary phase.
-
The "Why": For basic compounds, a mobile phase pH that is too high can lead to interactions with residual silanol groups on the silica-based stationary phase, causing tailing. Conversely, for acidic compounds, a pH that is too low can have a similar effect.
-
Solution: Adjust the mobile phase pH. For basic analytes, adding a small amount of an acidic modifier like formic acid or acetic acid (typically 0.1%) can help to protonate the analyte and minimize silanol interactions.[2][3] For acidic analytes, a slightly higher pH (while still being compatible with the column) might be beneficial.
-
-
Insufficient Buffer Capacity: If the mobile phase pH is not stable throughout the analysis, it can lead to inconsistent analyte ionization and peak tailing.
-
The "Why": The sample matrix itself can alter the local pH at the head of the column if the mobile phase has insufficient buffering capacity.
-
Solution: If pH control is critical, consider using a volatile buffer system like ammonium formate or ammonium acetate at a concentration of 5-10 mM.[4][5] These buffers help maintain a consistent pH environment.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]
-
The "Why": When the concentration of the analyte is too high, not all molecules can interact with the primary retention sites on the stationary phase simultaneously, leading to a "tail" of later-eluting molecules.
-
Solution: Reduce the injection volume or dilute the sample.
-
Question: My peaks are fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing but can also affect quantification.
Potential Mobile Phase-Related Causes & Solutions:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase conditions, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[1]
-
The "Why": The strong sample solvent effectively acts as a small, uncontrolled mobile phase gradient at the point of injection.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Similar to tailing, severe column overload can also manifest as fronting.[1]
-
Solution: Dilute the sample or decrease the injection volume.
-
Issue 2: Low Sensitivity / Poor Ionization
Question: I am not getting a good signal for my analyte in the mass spectrometer. How can I improve the sensitivity by modifying the mobile phase?
Answer:
Low sensitivity is a frequent challenge in LC-MS. The mobile phase composition plays a crucial role in the efficiency of analyte ionization in the MS source.[5]
Optimizing for Better Ionization:
-
Matching Modifier to Ionization Mode:
-
Positive Ionization (ESI+): For analytes that readily accept a proton (e.g., compounds with basic nitrogen atoms), an acidic mobile phase modifier is essential.
-
Negative Ionization (ESI-): For analytes that readily lose a proton (e.g., compounds with acidic protons like carboxylic acids or phenols), a basic or neutral mobile phase can be beneficial.
-
The "Why": A basic environment deprotonates the analyte, promoting the formation of [M-H]- ions.
-
Recommended Modifiers: A small amount of ammonium hydroxide can be used to raise the pH.[3] Alternatively, a buffered system like ammonium acetate or ammonium formate at a near-neutral pH can also be effective.[4]
-
-
-
Solvent Choice:
-
Acetonitrile vs. Methanol: Acetonitrile is often preferred for LC-MS due to its lower viscosity and ability to promote better ionization in some cases.[2] However, methanol can sometimes offer different selectivity and may be a better choice for certain analytes. It is worth evaluating both during method development.
-
-
Avoiding Ion Suppression:
-
Non-Volatile Buffers: Never use non-volatile buffers like phosphate buffers in LC-MS. They will precipitate in the MS source and cause significant signal suppression and instrument contamination.[3]
-
Trifluoroacetic Acid (TFA): While an excellent ion-pairing agent for chromatography, TFA is a known ion suppressant in ESI-MS and should generally be avoided or used at very low concentrations (e.g., <0.05%).[6][7] Formic acid is the preferred alternative for most small molecule applications.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection for a new small molecule?
A1: A pragmatic starting point for a reversed-phase separation of a small molecule is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
This combination is suitable for a wide range of compounds and promotes good peak shape and positive ionization.[2]
Q2: When should I consider using a buffer like ammonium formate or ammonium acetate?
A2: Consider using a volatile buffer when:
-
Your analyte is sensitive to small changes in pH, and you observe poor peak shape or retention time instability.
-
You are working with a compound that requires a specific pH for optimal retention and separation from interferences.
-
You are analyzing zwitterionic compounds that may have better retention and peak shape at a controlled intermediate pH.
Q3: How do I choose between acetonitrile and methanol as the organic modifier?
A3: The choice between acetonitrile and methanol can affect selectivity and sensitivity.
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure), is a weaker solvent than methanol, and can provide different selectivity.[2] It is often the first choice for ESI-MS.
-
Methanol: Is a stronger solvent and can be beneficial for eluting more hydrophobic compounds. It can also alter the separation selectivity compared to acetonitrile.
It is often beneficial to screen both solvents during method development to determine which provides the better overall chromatographic performance.
Q4: My analyte is very polar and has little to no retention on a C18 column. What are my mobile phase options?
A4: For very polar compounds, you have a few options:
-
Highly Aqueous Mobile Phase: You can try running a mobile phase with a very low percentage of organic modifier (e.g., 0-5%). However, some C18 columns can suffer from "phase collapse" under these conditions.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase designed for polar analytes, such as an embedded polar group (EPG) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
HILIC Mobile Phases: For HILIC, the mobile phase is typically a high concentration of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate).[4]
Part 3: Experimental Protocol & Visualization
Protocol: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to optimizing the mobile phase for a new small molecule.
Objective: To achieve good peak shape, adequate retention, and optimal MS sensitivity.
Materials:
-
LC-MS grade water, acetonitrile, and methanol.
-
High-purity mobile phase additives: formic acid, acetic acid, ammonium formate, ammonium acetate.
-
Analytical column (e.g., a C18 column, 2.1 x 50 mm, <3 µm).
-
Your analyte standard.
Procedure:
-
Initial Scouting Gradient:
-
Prepare Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).
-
Evaluation: Assess if the analyte is retained and elutes as a reasonably shaped peak. Note the approximate %B at which it elutes.
-
-
Modifier Screening (if necessary):
-
If peak shape or sensitivity is poor, screen different additives.
-
Prepare mobile phases with 0.1% acetic acid, 10 mM ammonium formate, or 10 mM ammonium acetate.
-
Re-run the scouting gradient with each new mobile phase system.
-
Evaluation: Compare peak shape, retention time, and MS signal intensity across the different conditions.
-
-
Organic Solvent Evaluation:
-
If separation from impurities is challenging, or if you want to further optimize, substitute acetonitrile with methanol (containing the best modifier from Step 2) and repeat the scouting gradient.
-
Evaluation: Compare the selectivity (the elution order and spacing of peaks) between the acetonitrile and methanol runs.
-
-
Gradient Optimization:
-
Based on the elution conditions from the best scouting run, design a more focused gradient.
-
Example: If the analyte eluted at 40% B in the scouting run, a new gradient could be:
-
0-1 min: Hold at 20% B
-
1-5 min: Ramp from 20% to 60% B
-
5-6 min: Ramp to 95% B (column wash)
-
6-8 min: Return to initial conditions and equilibrate.
-
-
Evaluation: Fine-tune the gradient slope to achieve optimal resolution from any co-eluting compounds.
-
Data Summary Table
| Mobile Phase System | Peak Asymmetry | MS Intensity (counts) | Retention Time (min) |
| 0.1% Formic Acid in ACN/Water | 1.2 | 5.0e5 | 3.2 |
| 0.1% Acetic Acid in ACN/Water | 1.3 | 4.5e5 | 3.4 |
| 10mM Ammonium Formate in ACN/Water | 1.1 | 6.2e5 | 3.1 |
| 0.1% Formic Acid in MeOH/Water | 1.5 | 3.8e5 | 2.9 |
This is example data to illustrate the comparison process.
Visual Workflow
Below is a diagram illustrating the logical workflow for mobile phase optimization.
Caption: A decision-making workflow for systematic mobile phase optimization in LC-MS.
References
-
PureSynth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
LCGC International. (2026, March 19). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]
-
Švec, F., Hilder, E. F., & Nesterenko, P. N. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Waters. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pure-synth.com [pure-synth.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 6. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Steric Hindrance in 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this molecule, with a particular focus on overcoming steric hindrance.
Understanding the Challenge: The Impact of Steric Hindrance
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its structure presents significant synthetic challenges, primarily due to steric hindrance around its key reactive sites: the C2-carboxylic acid and the C6-hydroxyl group. The bulky 4-methoxyphenyl group at the C4 position restricts access to the adjacent C2 and C6 positions, impeding many standard chemical transformations.[1][2] This guide will provide actionable strategies to mitigate these effects and achieve successful reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and offers targeted solutions.
Problem 1: Low Yield in Esterification/Amidation Reactions at the C2-Carboxylic Acid
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of side products.
-
Difficulty in isolating the desired ester or amide.
Root Cause Analysis: The proximity of the 4-methoxyphenyl group to the C2-carboxylic acid creates a sterically congested environment. This hindrance makes it difficult for nucleophiles (alcohols or amines) to attack the carbonyl carbon, leading to slow reaction rates and low yields.
Solutions:
1. Activation of the Carboxylic Acid:
Standard coupling reagents may be inefficient. Consider more potent activating agents to form a highly reactive intermediate that is more susceptible to nucleophilic attack.
-
Mixed Anhydrides: Formation of a mixed anhydride with methanesulfonyl chloride has been shown to be effective for converting sterically hindered carboxylic acids to amides.[3]
-
Uronium-Based Coupling Agents: Reagents like TBTU, TATU, or COMU are highly effective for ester formation under mild conditions, even with hindered substrates.[4]
-
Cost-Efficient Activation: For large-scale synthesis, a method utilizing trichlorotriazine (TCT) catalyzed by formylpyrrolidine (FPyr) offers a cost-effective way to activate the carboxylic acid.[5]
Experimental Protocol: Amidation using Methanesulfonyl Chloride
-
Dissolve 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (1.0 equiv) in anhydrous THF at 0 °C.
-
Add triethylamine (3.0 equiv) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equiv) and stir for 10 minutes.
-
Add the desired amine (1.1 equiv) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with an appropriate organic solvent.
-
The major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under vacuum.[3]
2. Catalyst Selection:
The choice of catalyst can dramatically influence the outcome of the reaction.
-
Boron-Based Catalysts: Boronic acids and their derivatives have emerged as powerful catalysts for direct amidation reactions, even with sterically demanding substrates.[6][7][8] B(OCH₂CF₃)₃ is a particularly effective reagent.[8]
-
Metal Catalysts: While some metal catalysts are sensitive to steric hindrance, hafnium-catalyzed reactions have shown promise for amidations at room temperature with short reaction times.[9][10]
-
Organocatalysts: 4-Dimethylaminopyridine (DMAP) is a well-known catalyst for DCC-activated esterifications, significantly accelerating the reaction and suppressing side products, even with sterically demanding esters.[11]
3. Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential decomposition.
-
Solvent: The choice of solvent can influence the transition state of the reaction. Aprotic polar solvents like DMF or DMSO can be effective.
-
Water Removal: In esterification reactions, which are often equilibrium-driven, removing water as it forms can drive the reaction to completion.[12][13] This can be achieved using a Dean-Stark apparatus or molecular sieves.
Problem 2: Poor Reactivity at the C6-Hydroxyl Group
Symptoms:
-
Failure to form ethers or esters at the C6-hydroxyl position.
-
Decomposition of starting material under harsh reaction conditions.
Root Cause Analysis: Similar to the C2 position, the C6-hydroxyl group is sterically shielded by the 4-methoxyphenyl substituent. Additionally, the phenolic nature of this hydroxyl group can present its own set of reactivity challenges.
Solutions:
1. Use of Protecting Groups:
Protecting the C6-hydroxyl group can be a strategic move to facilitate other transformations or to enable its reaction under milder conditions later in the synthetic sequence.
-
Common Phenolic Protecting Groups: A variety of protecting groups used for alcohols are also applicable to phenols, including methyl ethers, benzyl ethers, and silyl ethers.[14][15]
-
Tetrafluoropyridyl (TFP) Group: The TFP group is a robust protecting group for phenols that can be installed in one step and is stable to a range of common reaction conditions.[16] It can be cleaved under mild conditions.[16]
Experimental Protocol: Protection of the C6-Hydroxyl Group with a TFP Ether
-
To a solution of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF), add a base such as K₂CO₃ (1.5 equiv).
-
Add pentafluoropyridine (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
2. Enhancing Nucleophilicity:
To promote reactions at the hydroxyl group, its nucleophilicity can be enhanced by using a strong base to deprotonate it, forming a more reactive phenoxide.
-
Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used bases for this purpose. The choice of base can be critical, with Cs₂CO₃ often being effective in cases of steric hindrance.
3. Alternative Reaction Strategies:
If direct functionalization of the hydroxyl group is unsuccessful, consider alternative synthetic routes that introduce the desired functionality at an earlier stage before the steric hindrance is established.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue for this molecule?
The 4-methoxyphenyl group is a bulky substituent. Its placement at the C4 position of the pyridine ring creates a "crowded" environment around the adjacent C2 and C6 positions. This physical blocking, known as steric hindrance, restricts the approach of reagents to these reactive sites, thereby slowing down or preventing reactions.[1][2]
Q2: Can I use protecting groups for both the carboxylic acid and the hydroxyl group simultaneously?
Yes, an orthogonal protecting group strategy is a powerful tool in complex organic synthesis.[14] This involves using protecting groups for each functional group that can be removed under different, non-interfering conditions. For example, you could protect the carboxylic acid as a methyl ester (removable with base) and the hydroxyl group as a silyl ether (removable with fluoride).
Q3: What are the best practices for catalyst selection to overcome steric hindrance in this system?
-
For Amidation/Esterification:
-
General Considerations:
-
Ligand Choice: In transition metal-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich ligands can often promote reactions at sterically hindered centers.[17]
-
Catalyst Loading: It may be necessary to use a higher catalyst loading than for unhindered substrates.
-
Q4: Are there any alternative synthetic strategies that avoid the issue of steric hindrance altogether?
One approach is to construct the substituted pyridine ring with the desired functionalities already in place or in a protected form. This can involve multi-step syntheses using precursors that do not yet have the sterically demanding 4-methoxyphenyl group installed. While potentially longer, this can be a more reliable strategy for complex derivatives.
Visualizing the Problem and Solutions
Diagram 1: Steric Hindrance in 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
Caption: Steric crowding around the C2 and C6 positions.
Diagram 2: Workflow for Overcoming Steric Hindrance in Amidation
Caption: Decision workflow for troubleshooting amidation reactions.
Summary of Key Strategies
| Strategy | Application | Key Considerations |
| Potent Activating Agents | Esterification, Amidation | Overcomes the low reactivity of the hindered carboxylic acid. |
| Specialized Catalysts | Esterification, Amidation | Boronic acids and specific organocatalysts can be highly effective. |
| Optimized Conditions | General Reactions | Higher temperatures and appropriate solvents can increase reaction rates. |
| Protecting Groups | Multi-step Synthesis | Allows for selective reactions at different sites and can enable transformations under milder conditions. |
| Enhanced Nucleophilicity | Reactions at C6-OH | Using a strong base to form a more reactive phenoxide. |
This technical guide provides a starting point for addressing the challenges associated with the synthesis of derivatives of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. By understanding the root causes of steric hindrance and applying the strategies outlined here, researchers can significantly improve their chances of success. For further assistance, please do not hesitate to contact our technical support team.
References
- Protecting Groups - Chem.iitb. (2020, October 26).
- Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC. (n.d.).
- Protecting Groups. (n.d.).
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (2019, January 9). DOI:10.1039/C8OB02899K.
- N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. (n.d.).
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023, February 7).
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents. (n.d.).
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. (n.d.).
- Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem. (n.d.).
- Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC. (n.d.).
- Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem. (n.d.).
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC. (n.d.).
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2023, July 11).
- 6-Hydroxypicolinic acid, 6-Hydroxypyridine-2-carboxylic acid - ChemBK. (2024, April 9).
- Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed. (2007, November 26).
- 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2 - Sigma-Aldrich. (n.d.).
- Org. Synth. 2012, 89, 432. (n.d.).
- Cas 19621-92-2,6-Hydroxypicolinic acid | lookchem. (n.d.).
- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies. (n.d.).
- PROTECTING GROUPS 57 Carey & Sundberg Chapter 13.1 problems # 1; 2; 3a, b, c ; Smith. (n.d.).
- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014, July 17).
- US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
- Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents | Organic Process Research & Development - ACS Publications. (2020, June 11).
- Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023, February 22).
- An Application of Borane As a Protecting Group for Pyridine - ACS Publications. (2008, August 5).
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (2015, May 8).
- Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).
- US2948734A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.).
- 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) - PubChemLite. (n.d.).
- 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
- The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing). (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione - Chemistry LibreTexts. (2022, September 13).
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25).
- Steric hindrance – Knowledge and References - Taylor & Francis. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.iitb.ac.in [chem.iitb.ac.in]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
resolving baseline drift in HPLC of pyridine-2-carboxylic acids
Technical Support Center: Pyridine-2-Carboxylic Acids Analysis
Troubleshooting Baseline Drift in HPLC
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) baseline drift, with a specific focus on the analysis of pyridine-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter baseline instability during their chromatographic experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
A stable baseline is the foundation of accurate and reproducible HPLC analysis. However, baseline drift—a gradual, often consistent, upward or downward slope of the baseline—can obscure peaks and compromise the quality of your data.[1][2] This is particularly true when analyzing polar, ionizable compounds like pyridine-2-carboxylic acids, which are sensitive to subtle changes in chromatographic conditions.[3][4]
This guide is structured to walk you through a logical troubleshooting process, from initial diagnosis to targeted solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis - Is it the System or the Method?
Before diving into method-specific parameters, it's crucial to determine if the baseline drift is a systemic issue with the HPLC instrument or a problem related to the specific analytical method for pyridine-2-carboxylic acids.
Q1: My baseline is drifting. How do I know if it's a problem with my HPLC system or my specific method?
A1: This is the most critical first step. An efficient way to diagnose the source of the drift is to systematically isolate the column.[5]
-
Establish a Baseline: Run your current method (with the column installed) until the baseline drift is clearly observable and consistent.
-
Remove the Column: Stop the flow, carefully disconnect the analytical column from the system.
-
Install a Union: In place of the column, connect the injector outlet directly to the detector inlet using a zero-dead-volume union.
-
Resume Flow: Start the pump at your method's flow rate, running 100% of the initial mobile phase composition.
-
Observe the Baseline:
-
If the drift disappears or is significantly reduced: The problem is likely related to the column or a specific interaction between the column and your mobile phase/analyte. Proceed to Section 2: Column-Related Issues .
-
If the drift persists: The issue lies within the HPLC system itself (pump, detector, mobile phase contamination). Proceed to Section 3: System and Mobile Phase Issues .
-
This diagnostic process is essential to avoid unnecessary and time-consuming adjustments to a method when the root cause is instrumental.
Figure 1: Initial diagnostic workflow for HPLC baseline drift.
Section 2: Column & Method-Specific Issues for Pyridine-2-Carboxylic Acids
If the diagnostic test points to the column or method, the unique chemical properties of pyridine-2-carboxylic acids are likely at play. These molecules are polar, ionizable, and can act as chelating agents, all of which can influence baseline stability.[3][6]
Q2: I've confirmed the drift is column-related. Why are pyridine-2-carboxylic acids so sensitive to HPLC conditions?
A2: Pyridine-2-carboxylic acid and its analogs have a pKa around 5.3. In reversed-phase HPLC, the retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[7][8] If your mobile phase pH is too close to the analyte's pKa, small fluctuations can cause significant changes in the analyte's ionization state, leading to retention time shifts that manifest as baseline drift.[7]
Furthermore, these compounds can interact with trace metals in the HPLC system or column, a phenomenon known as chelation, which can cause peak tailing and other chromatographic issues.[6][9]
Q3: How should I set my mobile phase pH to get a stable baseline?
A3: The key is to operate at a pH where your analyte is in a single, stable ionic form. For an acidic compound like pyridine-2-carboxylic acid, this means adjusting the mobile phase pH to be at least 1.5-2 units below its pKa.
-
Analyte pKa: ~5.3
-
Recommended pH range: pH 2.5 - 3.5
Operating in this pH range ensures the carboxylic acid group is fully protonated (unionized), leading to more stable retention on a C18 column.[10]
-
Choose an Appropriate Buffer: Select a buffer system effective in your target pH range (e.g., phosphate or formate). Phosphate is a good choice for UV detection due to its low absorbance.[11]
-
Prepare Aqueous Phase: Dissolve the buffer salt in high-purity (18.2 MΩ·cm) water.
-
Adjust pH: Carefully adjust the pH of the aqueous portion only using an appropriate acid (e.g., phosphoric acid for a phosphate buffer) before adding any organic modifier.
-
Add Organic Modifier: Measure and add the required volume of HPLC-grade organic solvent (e.g., acetonitrile or methanol).
-
Mix and Degas: Mix thoroughly and degas the final mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation.[1][2]
Q4: My baseline still drifts even with a buffered mobile phase. Could the column equilibration be the problem?
A4: Absolutely. Inadequate column equilibration is a very common cause of baseline drift.[1] The stationary phase needs sufficient time to fully acclimate to the mobile phase conditions, especially with polar analytes and aqueous mobile phases.[12]
| Cause of Inadequate Equilibration | Consequence | Solution |
| Insufficient Equilibration Time | The stationary phase surface is not fully wetted and in equilibrium with the mobile phase, causing a slow, continuous change in retention. | Flush the column with the initial mobile phase for at least 15-20 column volumes. For new methods or after long-term storage, a longer equilibration of 30-60 minutes is recommended.[12] |
| "Dewetting" or "Phase Collapse" | Using 100% aqueous mobile phase on traditional C18 columns can cause the alkyl chains to "mat down," expelling the mobile phase and leading to drastic retention loss. | Ensure your mobile phase contains at least 5% organic solvent. If 100% aqueous is required, use a column specifically designed for aqueous stability (e.g., polar-endcapped or polar-embedded phases).[13] |
Q5: I'm seeing peak tailing along with baseline drift. Could this be related to metal chelation?
A5: Yes, this is a strong possibility. Pyridine-2-carboxylic acids are known chelating agents, meaning they can bind to metal ions.[6][14] If your analyte interacts with active metal sites on the column frit, tubing, or even within the stationary phase itself, it can lead to poor peak shape and contribute to baseline issues.[15][16]
-
Solution: Consider adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your mobile phase. EDTA will bind to the active metal sites, effectively masking them from your analyte.[17] Alternatively, using bio-inert or metal-free HPLC systems can mitigate these effects.[15]
Section 3: System and Mobile Phase Issues
If your initial diagnosis pointed to the system, the following Q&A will help you pinpoint the instrumental source of the drift.
Q6: The drift persists even without a column. What are the most likely system-related causes?
A6: When the column is removed, the most common culprits are the mobile phase, the pump, or the detector.[18]
-
Mobile Phase Contamination or Degradation: Using old or contaminated solvents is a frequent source of drift.[1][2] For example, additives like Trifluoroacetic Acid (TFA) can degrade over time, increasing UV absorbance and causing the baseline to rise. Always use fresh, high-purity HPLC-grade solvents.
-
Pump and Solvent Proportioning: If you are running a gradient or using an on-line mixer for an isocratic method, improper mixing or a faulty proportioning valve can cause fluctuations in the mobile phase composition, leading to drift.[18] You can test this by preparing a pre-mixed mobile phase and running it through the system. If the drift stabilizes, the issue is with the pump's mixing performance.
-
Detector Lamp Instability: The detector lamp (e.g., deuterium lamp in a UV detector) has a finite lifetime. As it ages, its energy output can become unstable, resulting in a drifting baseline. Check the lamp's age and energy output through your system's diagnostic software.
-
Leaking Pump Seals or Fittings: A small, consistent leak in the system can cause pressure fluctuations and introduce air, leading to baseline instability. Carefully inspect all fittings and pump seals for any signs of salt deposits or moisture.
Q7: My lab's temperature fluctuates. Can this cause baseline drift?
A7: Yes, temperature instability is a major, often overlooked, cause of baseline drift.[5][18][19] Both the column and the mobile phase are sensitive to temperature changes.
-
Column Temperature: Fluctuations in the column temperature will directly affect analyte retention times, causing the baseline to drift. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[18][19]
-
Mobile Phase Temperature: Changes in the ambient temperature of the lab can alter the viscosity and composition of the mobile phase, especially if the solvent reservoirs are exposed to drafts from air conditioning or heating vents.[2][5]
Figure 2: Interrelated causes of baseline drift in HPLC.
References
-
Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]
-
Understanding and Preventing Baseline Drift in HPLC-ECD. Amuza Inc. [Link]
-
How to Troubleshoot HPLC Baseline Drift Issues. Eureka by PatSnap. [Link]
-
Baseline Disturbance. Shimadzu. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
How does pH of the mobile phase affects the resolution on reversed-phase HPLC? ResearchGate. [Link]
-
Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. PubMed. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
TLC and HPLC Separation of Metal Chelates of Cr(III), Mn(III), Fe(III) and Co(III) With 2,3-Dihydroxy Pyridine. Oriental Journal of Chemistry. [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]
Sources
- 1. labtech.tn [labtech.tn]
- 2. sepscience.com [sepscience.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
- 6. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. phenomenex.com [phenomenex.com]
- 14. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. silcotek.com [silcotek.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. Shimadzu Baseline Disturbance [shimadzu.nl]
- 19. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
Technical Support Center: Enhancing Bioavailability of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid Formulations
Welcome to the technical support center for formulations containing 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this compound. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols for common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the formulation of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, a molecule that, like many active pharmaceutical ingredients (APIs), presents challenges due to its physicochemical properties.
Q1: What are the primary challenges in formulating 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid for oral delivery?
A1: The primary challenge is typically low aqueous solubility, a common characteristic of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is a rate-limiting step for absorption and can result in low and variable bioavailability.[3][4] The molecular structure, containing both a carboxylic acid and a hydroxyl group on a pyridine ring, suggests that its solubility will be highly pH-dependent.
Q2: How does the crystalline structure of an API like this affect its bioavailability?
A2: The crystalline form of an API is a highly ordered, stable state with strong intermolecular interactions.[5] Significant energy is required to break this crystal lattice before the molecule can dissolve.[6] Amorphous forms, which lack this long-range order, are more energetic and generally exhibit higher solubility and faster dissolution rates, which can lead to improved bioavailability.[6][7] However, the trade-off is that amorphous forms are thermodynamically unstable and can revert to a more stable crystalline form over time, especially in the presence of moisture or heat.[8]
Q3: What initial steps should I take to characterize the physicochemical properties of my API batch?
A3: A thorough solid-state characterization is crucial before beginning formulation development. Key techniques include:
-
X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the API. Crystalline materials show sharp peaks, while amorphous materials show a broad halo.[9]
-
Differential Scanning Calorimetry (DSC): To identify the melting point (Tm) and glass transition temperature (Tg) of the crystalline and amorphous forms, respectively.[10] The Tg is a critical parameter for the stability of amorphous solid dispersions.[9]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify any solvates or hydrates.
-
Solubility Studies: To determine the equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and in the presence of different excipients.
Q4: Which formulation strategies are most promising for enhancing the bioavailability of a poorly soluble, acidic compound?
A4: Several strategies can be employed, often in combination:
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy where the API is dispersed in a polymer matrix in its amorphous form.[8][11] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the solubility and absorption of lipophilic drugs.[12][13] They can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[14] LBDDS can also promote lymphatic transport, bypassing first-pass metabolism.[15]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3][16]
-
pH Modification: Using alkalizing excipients in the formulation can increase the local pH in the microenvironment of the dissolving drug particle, promoting the dissolution of an acidic drug.
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the drug molecule and increase its apparent solubility.[17][18]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific experimental challenges.
Issue 1: Low and Inconsistent Dissolution Profiles
Scenario: You have prepared a simple tablet formulation, and the in-vitro dissolution testing shows less than 30% drug release after 60 minutes, with high variability between tablets.
Underlying Cause: This is likely due to the poor aqueous solubility and slow dissolution of the crystalline API. The variability could stem from inconsistencies in particle size or distribution within the tablet.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low dissolution.
Detailed Protocol: Amorphous Solid Dispersion (ASD) Approach
-
Polymer Screening:
-
Rationale: The choice of polymer is critical for stabilizing the amorphous API and ensuring its release in a supersaturated state.[19]
-
Procedure: Screen polymers like PVP K30, PVP/VA 64, and HPMC-AS for their ability to form a stable amorphous dispersion with your API.[17] Prepare small-scale physical mixtures and analyze by DSC to assess miscibility.
-
-
ASD Preparation (Spray Drying):
-
Rationale: Spray drying is a common technique to produce ASDs by rapidly evaporating a solvent in which the drug and polymer are dissolved.[2]
-
Procedure:
-
Dissolve the API and selected polymer (e.g., in a 1:3 ratio) in a suitable solvent (e.g., acetone or methanol).
-
Spray the solution into a drying chamber with controlled temperature and airflow.
-
Collect the resulting powder.
-
-
-
ASD Characterization:
-
Rationale: It is essential to confirm that the API is fully amorphous and homogeneously dispersed within the polymer.[9]
-
Procedure:
-
XRPD: The absence of crystalline peaks confirms the amorphous nature.
-
DSC: A single Tg, intermediate between that of the API and the polymer, indicates good miscibility.[10]
-
-
-
Formulation and Dissolution Testing:
-
Rationale: The ASD powder can be formulated into a final dosage form.
-
Procedure:
-
Blend the ASD powder with appropriate excipients (e.g., fillers, disintegrants, lubricants).
-
Compress into tablets or fill into capsules.
-
Perform dissolution testing in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
-
Issue 2: Promising In Vitro Data, but Poor In Vivo Bioavailability
Scenario: Your amorphous solid dispersion formulation shows rapid and complete dissolution in vitro, but the in vivo pharmacokinetic study in an animal model reveals low Cmax and AUC.
Underlying Cause: This disconnect can occur if the dissolved drug precipitates in the gastrointestinal tract before it can be absorbed. The supersaturated state achieved by an ASD is metastable, and precipitation can be triggered by dilution or changes in pH.[11]
Troubleshooting Workflow:
Caption: Troubleshooting poor in vivo performance.
Detailed Protocol: Mitigating In Vivo Precipitation
-
Incorporate a Precipitation Inhibitor:
-
Rationale: Certain polymers can help maintain the supersaturated state of the drug in the intestine by inhibiting nucleation and crystal growth.
-
Procedure: Add a precipitation-inhibiting polymer, such as hydroxypropyl methylcellulose (HPMC) or a pH-sensitive polymer like HPMC-AS, to your formulation. This can be done by physically mixing it with the ASD or by creating a ternary ASD.
-
-
In Vitro Dissolution/Precipitation Testing:
-
Rationale: This test simulates the transfer from the stomach to the intestine and can predict in vivo precipitation.
-
Procedure:
-
Begin dissolution in a small volume of acidic media (pH 1.2).
-
After a set time, add a larger volume of a higher pH buffer (e.g., FaSSIF, pH 6.5) to simulate entry into the small intestine.
-
Monitor the concentration of the dissolved drug over time. A sharp decrease in concentration indicates precipitation.
-
-
-
Re-evaluate In Vivo Performance:
-
Rationale: After optimizing the formulation to prevent precipitation in vitro, a new pharmacokinetic study is needed to confirm improved bioavailability.
-
Procedure: Conduct a comparative PK study in an appropriate animal model using the original and the precipitation-inhibited formulations.
-
Data Summary Table
| Formulation Strategy | Key Excipients | Pros | Cons |
| Amorphous Solid Dispersion (ASD) | PVP/VA 64, HPMC-AS, Soluplus® | Significant increase in apparent solubility and dissolution rate.[20] | Potential for physical instability (recrystallization); can be sensitive to temperature and humidity.[19] |
| Lipid-Based Delivery (LBDDS) | Oils (e.g., Miglyol 812), Surfactants (e.g., Kolliphor® RH40), Co-solvents (e.g., Transcutol®) | Enhances solubility of lipophilic drugs; can bypass first-pass metabolism.[12][15] | Potential for GI side effects with high surfactant levels; complex digestion processes can affect performance.[21] |
| Particle Size Reduction (Nanosuspension) | Stabilizers (e.g., Poloxamer 188, SLS) | Increases surface area for faster dissolution.[16] | High energy process; risk of particle agglomeration. |
| pH Modification | Alkalinizing agents (e.g., Sodium Bicarbonate, Meglumine) | Simple approach to enhance dissolution of acidic drugs. | Effect can be transient and dependent on GI fluid buffering capacity. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD) | Forms a soluble host-guest complex.[18] | Can be limited by the stoichiometry of the complex and the amount of cyclodextrin required. |
References
-
Lipid-Based Drug Delivery Systems. (n.d.). PMC - NIH. Retrieved March 20, 2026, from [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021, April 2). Molecular Pharmaceutics - ACS Publications. Retrieved March 20, 2026, from [Link]
-
Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). PMC - NIH. Retrieved March 20, 2026, from [Link]
-
Amorphization of a crystalline active pharmaceutical ingredient and thermoanalytical measurements on this glassy form. (2009, November 5). AKJournals. Retrieved March 20, 2026, from [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 11). MDPI. Retrieved March 20, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012, February 21). Chemical Reviews - ACS Publications. Retrieved March 20, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC - NIH. Retrieved March 20, 2026, from [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2025, August 28). MDPI. Retrieved March 20, 2026, from [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). pharm-int. Retrieved March 20, 2026, from [Link]
-
In vitro in vivo Correlation of Oral Drug Formulations. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]
-
Active Pharmaceutical Ingredient (API) Crystallisation. (n.d.). Micropore Technologies. Retrieved March 20, 2026, from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers. Retrieved March 20, 2026, from [Link]
-
Prioritizing oral bioavailability in drug development strategies. (2024, December 26). Taylor & Francis. Retrieved March 20, 2026, from [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Unknown Source. Retrieved March 20, 2026, from [Link]
-
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. Retrieved March 20, 2026, from [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). World Journal of Advanced Research and Reviews. Retrieved March 20, 2026, from [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28). Unknown Source. Retrieved March 20, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI. Retrieved March 20, 2026, from [Link]
-
Common Characterization Techniques for Amorphous Solid Dispersions. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Methods of amorphization and investigation of the amorphous state. (n.d.). Unknown Source. Retrieved March 20, 2026, from [Link]
-
6-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Unknown Source. Retrieved March 20, 2026, from [Link]
-
What are the factors affecting the bioavailability of oral drugs? (2025, May 21). Patsnap Synapse. Retrieved March 20, 2026, from [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025, October 9). MDPI. Retrieved March 20, 2026, from [Link]
-
A review on bio-availability enhancement techniques of poorly soluble drug. (2023, September 30). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Quantification of crystalline and amorphous content in various pharmaceutical APIs by DEA empirical method. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Characterization of amorphous solid dispersions. (2019, January 12). Kinam Park. Retrieved March 20, 2026, from [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 20, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. Retrieved March 20, 2026, from [Link]
-
Approaches for overcoming poor oral bioavailability of drugs: Nanoarchitectures in focus. (n.d.). Unknown Source. Retrieved March 20, 2026, from [Link]
-
Stabilization of Amorphous APIs. (2021, December 2). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]
-
Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations. (n.d.). PMC - NIH. Retrieved March 20, 2026, from [Link]
-
Characterization methods of amorphous form stability in solid dispersion: A review. (2020, June 23). Jurnal Universitas Padjadjaran. Retrieved March 20, 2026, from [Link]
-
Optimizing oral drug delivery using lipid based formulations. (2014, June 12). SciSpace. Retrieved March 20, 2026, from [Link]
-
2-(Methoxycarbonyl)pyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]
-
Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media. Retrieved March 20, 2026, from [Link]
-
Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023, October 25). MDPI. Retrieved March 20, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharm-int.com [pharm-int.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. microporetech.com [microporetech.com]
- 6. akjournals.com [akjournals.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pharmtech.com [pharmtech.com]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. kinampark.com [kinampark.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. mdpi.com [mdpi.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities | MDPI [mdpi.com]
Technical Support Center: A Comprehensive Guide to the Proper Storage and Stability of Rosmanol (CAS 1503800-85-8)
Welcome to the technical support center for Rosmanol (CAS 1503800-85-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and stability of this potent antioxidant polyphenol. By understanding the causality behind experimental choices and adhering to these self-validating protocols, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid Rosmanol?
For long-term stability, solid Rosmanol should be stored at -20°C .[1][2][3] When stored under these conditions in a tightly sealed container, protected from light and moisture, the compound can be stable for up to three years.[1] Some suppliers also indicate storage at 2-8°C for up to 24 months is acceptable.[4]
-
Expert Insight: The phenolic hydroxyl groups in Rosmanol's structure are susceptible to oxidation. Storing at -20°C significantly slows down potential degradation processes, ensuring the compound's purity and activity over an extended period. Always refer to the certificate of analysis provided by your supplier for lot-specific recommendations.
Q2: I need to prepare a stock solution of Rosmanol. What is the best solvent and how should I store the solution?
Rosmanol is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] For most in vitro biological assays, DMSO is the recommended solvent.[1][2][3]
For optimal stability of stock solutions:
-
Short-term storage (up to two weeks): Aliquot the DMSO stock solution into single-use vials and store at -20°C .[4]
-
Long-term storage (up to one year): For maximum stability, store the aliquoted DMSO stock solution at -80°C .[1]
-
Causality: Repeated freeze-thaw cycles can introduce moisture and accelerate the degradation of compounds in solution. Aliquoting into single-use vials is a critical step to preserve the integrity of your stock solution.
Q3: My Rosmanol solution appears to have precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, it is crucial to ensure the compound is fully redissolved.
-
Troubleshooting Steps:
-
Trustworthiness Check: Before adding the solution to your experimental system, visually inspect the vial to ensure no particulate matter is present. A homogenous solution is critical for accurate and reproducible results.
Q4: Is Rosmanol sensitive to light?
Yes, as a phenolic compound, Rosmanol is susceptible to degradation upon exposure to light.[5] It is recommended to store both the solid compound and its solutions in amber vials or to wrap the vials in aluminum foil to protect them from light.
-
Experimental Causality: Light, particularly UV light, can provide the energy to initiate photo-oxidative degradation of the phenolic rings in Rosmanol, leading to a loss of antioxidant activity and the formation of unknown byproducts that could interfere with your experiments.
Quantitative Data Summary
| Parameter | Condition | Duration | Source(s) |
| Solid Storage | -20°C | Up to 3 years | [1] |
| 2-8°C | Up to 24 months | [4] | |
| Solution Storage (in DMSO) | -20°C | Up to 2 weeks | [4] |
| -80°C | Up to 1 year | [1] | |
| Solubility in DMSO | 60 mg/mL (173.2 mM) | N/A | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Rosmanol Stock Solution in DMSO
This protocol provides a step-by-step methodology for preparing a well-characterized stock solution.
-
Acclimatization: Allow the vial of solid Rosmanol to equilibrate to room temperature for at least one hour before opening. This minimizes water condensation into the vial, which can affect stability.[4]
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Rosmanol powder. For example, for 1 mL of a 10 mM stock solution, weigh out 0.3464 mg of Rosmanol (Molecular Weight: 346.42 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to the tube. Using the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[1] Visually inspect the solution against a light source to confirm that no particulates are visible.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile, amber vials. Store immediately at -80°C for long-term use.
Diagrams
Workflow for Handling and Storage of Rosmanol
Caption: Workflow for proper handling and storage of Rosmanol.
Troubleshooting Decision Tree for Rosmanol Solutions
Sources
comparing 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid vs picolinic acid
As a Senior Application Scientist specializing in enzyme kinetics and immunomodulation, I frequently consult on the selection of small molecules for assay development. When comparing a simple endogenous metabolite like Picolinic Acid (PA) to a highly substituted synthetic analog like 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (6-HMPPA) , researchers must understand the profound shift in mechanism dictated by structural modifications.
This guide provides an in-depth, objective comparison of these two compounds, detailing their structural divergence, mechanistic causality, and field-proven experimental workflows.
Structural and Mechanistic Divergence
To understand how these molecules behave in vitro and in vivo, we must examine their structural causality.
Picolinic Acid (PA) is a low-molecular-weight endogenous catabolite of L-tryptophan produced via the kynurenine pathway[1]. Structurally, it is a simple 2-pyridinecarboxylic acid. This configuration allows it to act as a potent bidentate chelator of transition metals (Zn²⁺, Fe²⁺, Cu²⁺). Biologically, PA is a potent immunomodulator. It acts as a secondary costimulus in macrophages; while ineffective on its own, it synergizes heavily with Interferon-gamma (IFN-γ) to induce the production of nitric oxide (NO) and inflammatory chemokines like MIP-1α and MIP-1β[2][3]. Furthermore, PA has been shown to induce apoptosis in macrophages infected with mycobacteria, aiding in host defense[4].
6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (6-HMPPA) is a synthetic derivative built upon the picolinic acid scaffold[5]. The addition of functional groups fundamentally changes its application:
-
The 6-Hydroxyl Group: This group allows the molecule to tautomerize into a 6-oxo form. Together with the 2-carboxylate and the pyridine nitrogen, it perfectly mimics the geometry of 2-oxoglutarate (2-OG). This makes it a classic targeted competitive inhibitor of 2-OG-dependent oxygenases (such as Hypoxia-Inducible Factor Prolyl Hydroxylases [HIF-PHDs] and Jumonji C [JmjC] histone demethylases)[6][7].
-
The 4-(4-Methoxyphenyl) Group: PA is a promiscuous chelator that can cause off-target cytotoxicity. The addition of this bulky, hydrophobic aryl group restricts the molecule from entering narrow binding pockets, directing it specifically into the hydrophobic sub-pockets of targeted 2-OG oxygenases, thereby enhancing enzyme selectivity.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and biological properties of both compounds:
| Feature | Picolinic Acid (PA) | 6-HMPPA |
| Molecular Weight | 123.11 g/mol | 245.23 g/mol |
| Origin | Endogenous L-tryptophan catabolite | Synthetic derivative |
| Primary Mechanism | Bidentate metal chelation & Immunomodulation | Targeted competitive inhibition of 2-OG oxygenases |
| Primary Target | Macrophage costimulation (synergy with IFN-γ) | Fe(II) in the catalytic pocket of HIF-PHDs / KDMs |
| Typical Working Conc. | 1 - 4 mM | 1 - 50 µM |
| Solubility | High aqueous solubility | Hydrophobic (requires DMSO stock) |
Mechanistic Pathways & Experimental Workflows
Workflow A: Macrophage Activation & Cytokine Profiling (Picolinic Acid)
PA is heavily utilized in immunology assays to study macrophage effector functions. Because PA cannot activate macrophages alone, the experimental system must be primed[2].
Self-Validating Protocol:
-
Cell Seeding: Seed murine macrophages (e.g., ANA-1) at 1×106 cells/mL in DMEM supplemented with 10% FBS.
-
Priming (The Causality): Treat cells with 100 U/mL recombinant murine IFN-γ for 2 hours. Why? IFN-γ primes the macrophages by upregulating the transcriptional machinery for inducible nitric oxide synthase (iNOS), but mRNA stability remains low.
-
Costimulation: Add 2 mM Picolinic Acid. Why? PA acts as the crucial second signal, stabilizing the iNOS mRNA transcripts and driving the massive secretion of chemokines (MIP-1α/β)[3].
-
Incubation & Readout: Incubate for 24 hours at 37°C. Harvest the supernatant and mix 1:1 with Griess Reagent. Read absorbance at 540 nm to quantify nitrite ( NO2− ) accumulation.
-
Validation: The assay is self-validating if the PA-only control yields baseline NO, proving PA's strict role as a costimulus rather than a primary activator.
Diagram 1: Synergistic activation of macrophages by endogenous Picolinic Acid and IFN-gamma.
Workflow B: 2-OG Oxygenase Inhibition Assay (6-HMPPA)
Unlike PA, 6-HMPPA is used in biochemical screening to inhibit specific epigenetic or hypoxia-related enzymes. The assay must carefully control metal states to ensure the inhibitor targets the active site correctly[6].
Self-Validating Protocol:
-
Compound Preparation: Prepare a 10 mM stock of 6-HMPPA in anhydrous DMSO. Why? The bulky 4-methoxyphenyl group significantly reduces aqueous solubility compared to standard PA.
-
Buffer Optimization (The Causality): In a 384-well microplate, combine 50 mM HEPES (pH 7.4), 1 µM FeSO₄, and 50 µM Ascorbic Acid. Why? Ascorbate is strictly required to maintain iron in the Fe(II) state; without it, the Fe(III) state will prevent both endogenous 2-OG and 6-HMPPA from binding the catalytic pocket.
-
Enzyme Incubation: Add the recombinant 2-OG oxygenase (e.g., KDM4A) and titrate 6-HMPPA (0.1 µM to 100 µM). Incubate for 15 minutes to allow the compound to occupy the 2-OG binding site.
-
Reaction Initiation: Add 10 µM 2-oxoglutarate and the specific biotinylated peptide substrate.
-
Readout & Validation: After 30 minutes, quench the reaction with EDTA (to strip the iron) and detect product formation via AlphaScreen technology. The assay validates itself if a known broad-spectrum inhibitor (like 2,4-PDCA) successfully suppresses the signal in the positive control wells[6][7].
Diagram 2: Experimental workflow for screening 6-HMPPA against 2-OG dependent oxygenases.
Conclusion
The choice between these two compounds relies entirely on the biological question at hand. Picolinic acid is the tool of choice for researchers investigating innate immunity, macrophage polarization, and kynurenine pathway metabolomics[1][2]. Conversely, 6-HMPPA represents a precision-engineered tool for structural biologists and medicinal chemists seeking to probe the hydrophobic sub-pockets of 2-oxoglutarate-dependent oxygenases without triggering the broad-spectrum metalloenzyme disruption seen with unsubstituted chelators[5][6].
References
-
Bosco MC, Rapisarda A, Massazza S, Melillo G, Young H, Varesio L. "The tryptophan catabolite picolinic acid selectively induces the chemokines macrophage inflammatory protein-1 alpha and -1 beta in macrophages." J Immunol. 2000 Mar 15;164(6):3283-91. URL:[Link]
-
Pais TF, Appelberg R. "Macrophage control of mycobacterial growth induced by picolinic acid is dependent on host cell apoptosis." J Immunol. 2000 Jan 1;164(1):389-97. URL:[Link]
-
Varesio L, Clayton M, Blasi E, Ruffman R, Radzioch D. "Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-y-primed macrophages." J Immunol. 1990;145:4265–71. URL:[Link]
-
Hopkinson RJ, et al. "5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation." Chemical Science 4.8 (2013): 3110-3117. URL:[Link]
-
Brewitz L, et al. "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases." Journal of Fluorine Chemistry 247 (2021): 109804. URL:[Link]
Sources
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. The tryptophan catabolite picolinic acid selectively induces the chemokines macrophage inflammatory protein-1 alpha and -1 beta in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of CAS 1503800-85-8 in Human Plasma
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the investigational small molecule, CAS 1503800-85-8, in human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method compliant with global regulatory standards.
The validation process detailed herein is benchmarked against the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] By comparing the performance of a newly developed method against these rigorous standards, this guide serves to illustrate the principles of a self-validating system, ensuring data integrity for pharmacokinetic and toxicokinetic studies.
The Criticality of Method Validation in Drug Development
This guide will walk through the essential validation parameters, providing both the "how" and the "why" behind each experimental choice, reflecting a deep understanding of the scientific principles and regulatory expectations.
Experimental Design: A Symphony of Precision and Accuracy
The validation of a bioanalytical method is a systematic process to demonstrate that it is suitable for its intended purpose.[3] For the quantification of CAS 1503800-85-8, a hypothetical non-polar small molecule, we will employ a protein precipitation followed by solid-phase extraction (SPE) sample preparation strategy to minimize matrix effects and enhance sensitivity. The LC-MS/MS analysis will be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Key Validation Parameters
A full validation of a bioanalytical method for a small molecule using LC-MS/MS should, at a minimum, address the following parameters as stipulated by the ICH M10 guideline:[3][6]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the analyte's ionization.
-
Calibration Curve and Range: The relationship between the analyte concentration and the instrument response, defining the limits of reliable quantification (LLOQ and ULOQ).
-
Accuracy and Precision: The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Carry-over: The assessment of residual analyte from a high concentration sample affecting a subsequent low concentration sample.
-
Dilution Integrity: The verification that diluting a sample with a concentration above the ULOQ does not affect the accuracy and precision of the measurement.
-
Stability: The evaluation of the analyte's stability in the biological matrix under various storage and handling conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for the validation experiments.
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma , add 300 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of CAS 1503800-85-8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 600 µL of 0.1% formic acid in water.
-
Load the diluted supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
Visualization of the Validation Workflow
The overall workflow for the LC-MS/MS method validation can be visualized as follows:
Caption: Workflow of the LC-MS/MS method validation process.
Data Presentation: Meeting the Acceptance Criteria
The following tables summarize the hypothetical validation data for the quantification of CAS 1503800-85-8, demonstrating the method's performance against the acceptance criteria derived from the ICH M10 guideline.
Table 1: Calibration Curve Performance
| Calibration Level (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.98 | 98.0 |
| 2.00 | 2.05 | 102.5 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 49.5 | 99.0 |
| 200 | 198 | 99.0 |
| 800 | 808 | 101.0 |
| 1000 (ULOQ) | 995 | 99.5 |
Acceptance Criteria: For at least 75% of the calibration standards, the accuracy should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.[7]
Table 2: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=3 runs) | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Mean Conc. (ng/mL) | Precision (%CV) | ||
| LLOQ | 1.00 | 1.02 | 4.5 | 1.03 | 5.8 |
| Low QC | 3.00 | 2.95 | 3.2 | 2.98 | 4.1 |
| Mid QC | 150 | 153 | 2.5 | 151 | 3.5 |
| High QC | 750 | 745 | 2.1 | 748 | 2.9 |
Acceptance Criteria: The intra- and inter-assay precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy should be within ±15% (±20% for LLOQ) of the nominal concentrations.[8]
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Low QC | 3.00 | 0.98 | 1.01 | 85.2 |
| High QC | 750 | 0.95 | 0.99 | 87.5 |
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[7] Recovery need not be 100%, but it should be consistent and reproducible.
Table 4: Stability
| Stability Test | Storage Condition | QC Level | Mean Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -20°C to RT | Low QC | 2.91 | 97.0 |
| High QC | 742 | 98.9 | ||
| Short-Term (6 hours) | Room Temperature | Low QC | 2.94 | 98.0 |
| High QC | 755 | 100.7 | ||
| Long-Term (30 days) | -80°C | Low QC | 2.89 | 96.3 |
| High QC | 738 | 98.4 | ||
| Post-Preparative (24 hours) | Autosampler (4°C) | Low QC | 2.96 | 98.7 |
| High QC | 749 | 99.9 |
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
Visualizing the Sample Preparation Workflow
A critical step in ensuring method robustness is the sample preparation. The chosen protein precipitation followed by SPE is designed to effectively remove proteins and phospholipids that can cause ion suppression in the mass spectrometer.
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
A Researcher's Guide to the Structural Comparison of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic Acid and Its Isomers
Introduction
Pyridine carboxylic acid scaffolds are foundational in medicinal chemistry and materials science, with their isomers forming the basis for a multitude of therapeutic agents and functional materials.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn governs its biological activity and material properties.
This guide provides an in-depth structural comparison of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, focusing on the analytical methodologies required to differentiate it from its key structural isomers and tautomers. We will explore the critical role of spectroscopic and crystallographic techniques, supported by computational analysis, in unequivocally establishing the molecular structure. The primary points of comparison will be its positional isomers and, most importantly, its pyridone tautomer, 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, as tautomerism is a well-documented phenomenon in hydroxypyridine derivatives.[3][4]
Part 1: The Analytical Workflow for Isomer Differentiation
The unambiguous identification of a specific isomer from a synthetic mixture requires a multi-faceted analytical approach. The choice of techniques is driven by the need to probe different aspects of the molecular structure, from atomic connectivity to solid-state arrangement. A logical workflow ensures that each experimental step builds upon the last, leading to a conclusive structural assignment.
The general workflow begins with confirming the molecular formula via mass spectrometry, followed by detailed connectivity mapping using NMR. Vibrational spectroscopy (FTIR) provides confirmation of functional groups and insights into bonding, while single-crystal X-ray diffraction offers the definitive solid-state structure, crucial for resolving ambiguities like tautomerism.
Caption: A typical workflow for the synthesis, isolation, and comprehensive structural elucidation of pyridine carboxylic acid isomers.
Part 2: Comparative Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the substitution pattern on the aromatic rings. The number of signals, their chemical shifts (δ), and their coupling constants (J) provide a detailed map of the proton and carbon environments.
For 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid , one would expect:
-
¹H NMR: Two distinct signals for the pyridine ring protons (at C3 and C5), which would appear as doublets or singlets depending on coupling. The protons on the methoxyphenyl group would show an AA'BB' system (two doublets). Signals for the carboxylic acid proton (-COOH) and the hydroxyl proton (-OH) would also be present, often as broad singlets.
-
¹³C NMR: Five distinct signals for the pyridine ring carbons and four for the methoxyphenyl ring carbons, plus signals for the methoxy (-OCH₃) and carboxyl (-COOH) carbons.
In contrast, a positional isomer like 2-Hydroxy-4-(4-methoxyphenyl)pyridine-6-carboxylic acid would exhibit a similar number of signals but with different chemical shifts due to the altered electronic environment. The pyridone tautomer would show significant changes, particularly for the pyridine ring carbons, with the C6 carbon shifting downfield into the C=O region (~160-170 ppm).
| Technique | 6-Hydroxy-4-(p-methoxyphenyl)\npyridine-2-carboxylic acid | 4-(p-methoxyphenyl)-6-oxo-1,6-dihydro\npyridine-2-carboxylic acid (Tautomer) | Rationale for Difference |
| ¹H NMR | Pyridine H signals in aromatic region (7-8.5 ppm). Distinct -OH proton signal. | Pyridine H signals may shift upfield. Presence of an N-H proton signal instead of an O-H signal. | Change from an aromatic hydroxypyridine to a non-aromatic pyridone ring alters electron density and shielding.[5] |
| ¹³C NMR | C6 carbon signal in aromatic region (~160 ppm, C-OH). | C6 carbon signal shifts to carbonyl region (~165-175 ppm, C=O). | The C6 carbon is part of a phenolic ether-like bond versus a ketone/amide-like carbonyl bond. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3400-3200). C=O (acid) stretch (~1700-1680). | N-H stretch (~3300-3100). Two C=O stretches: acid (~1710-1690) and ketone/amide (~1660-1640). | The presence of a pyridone carbonyl group provides a distinct, lower frequency C=O band compared to the carboxylic acid.[6] |
| SC-XRD | C6-O bond length consistent with a single bond (~1.36 Å). Planar pyridine ring. | C6=O bond length consistent with a double bond (~1.24 Å). Puckering of the dihydropyridine ring may occur. | X-ray diffraction provides direct measurement of bond lengths, confirming the bonding pattern and tautomeric form in the solid state.[3][7] |
Solid-State Structure: Tautomerism and Supramolecular Synthons
The solid-state structure, determined by single-crystal X-ray diffraction, is paramount for understanding hydroxypyridine derivatives due to the prevalence of keto-enol tautomerism.[3] The observed tautomer in the crystal is often the one that maximizes the stability of the crystal lattice through strong intermolecular interactions, primarily hydrogen bonding.
Pyridine carboxylic acids are known to form robust supramolecular synthons.[8] Common motifs include:
-
Carboxylic Acid Dimer: A centrosymmetric dimer formed by two O-H···O hydrogen bonds between the carboxylic acid groups.
-
Acid-Pyridine Heterodimer: An O-H···N hydrogen bond between the carboxylic acid of one molecule and the pyridine nitrogen of another. This is often favored over the acid-acid dimer.[8]
In 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, the presence of the hydroxyl group introduces further possibilities for hydrogen bonding, potentially leading to complex 2D or 3D networks that stabilize a specific tautomeric form. The crystal packing is also influenced by π-π stacking interactions between the aromatic rings.[3]
Caption: Equilibrium between the hydroxy (enol) and oxo (keto) tautomers and common hydrogen bonding patterns.
Part 3: Experimental Protocols
Protocol: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation.[9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual solvent peak does not obscure many signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds.
-
Number of Scans (NS): Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of ~240 ppm, centered around 120 ppm.
-
Number of Scans (NS): Acquire 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Relaxation Delay (D1): A delay of 2 seconds is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For further confirmation, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) should be performed.
-
Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
This protocol provides a general workflow for crystal structure determination.[10]
-
Crystal Growth:
-
Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Finding the right solvent or solvent mixture is a critical, empirical step.[7]
-
-
Data Collection:
-
Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors like absorption.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the non-hydrogen atoms.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares techniques.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until the model converges, resulting in low R-factors and a good-quality final structure.
-
Conclusion
The structural characterization of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid and its isomers is a non-trivial task that relies on the synergistic application of multiple advanced analytical techniques. While NMR spectroscopy provides the primary evidence for the covalent framework and substitution pattern, it is often insufficient to resolve the ambiguity of tautomerism. FTIR can offer strong correlative evidence, but single-crystal X-ray diffraction stands as the definitive method for establishing the solid-state structure, revealing the dominant tautomer, and elucidating the intricate network of intermolecular interactions that govern the crystal packing. Supported by computational modeling, these experimental techniques provide a complete and validated picture of the molecular structure, which is essential for rational drug design and the development of novel materials.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link][1][2]
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link][3]
-
Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra... ResearchGate. [Link][5]
-
Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. [Link][8]
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4). PubChemLite. [Link][4]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... Molecules. [Link][7]
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link][10]
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. [Link][11]
-
FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link][6]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (C13H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
A Researcher's Guide to the Comparative Cytotoxicity of 4-Methoxyphenyl Pyridine Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are of particular interest in oncology due to their diverse biological activities, including the ability to induce cancer cell death.[3] The incorporation of a 4-methoxyphenyl group onto the pyridine ring system has been a strategic focus, as this moiety can enhance membrane permeability and modulate interactions with biological targets, potentially leading to improved anticancer efficacy.[4][5]
This guide provides a comparative analysis of the cytotoxic effects of various 4-methoxyphenyl pyridine derivatives against a range of human cancer cell lines. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action, and provide detailed protocols for evaluating their cytotoxic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and build upon the existing knowledge in this promising area of cancer research.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration required to inhibit 50% of cell growth or proliferation. A lower value indicates higher potency. The following table summarizes the reported cytotoxic activities of several distinct classes of 4-methoxyphenyl pyridine derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | Cytotoxicity (GI₅₀/IC₅₀ in µM) | Reference |
| N-Alkyl-N-phenylpyridin-2-amines | 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) | A549, KB, KBVIN, DU145 | 2.40–13.5 | [6] |
| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a) | A549, KB, KBVIN, DU145 | 1.55–2.20 | [6] | |
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela | 2.59 | [7] |
| Compound 14g | MCF-7 | 4.66 | [7] | |
| Compound 14g | HCT-116 | 1.98 | [7] | |
| Thiosemicarbazones | N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | Multiple | 0.5–100 | [4] |
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Multiple | 0.1–0.2 | [4] | |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | Multiple | 0.1–100 | [4] | |
| Pyridine Carbonitriles | 4-(4-methoxyphenyl)pyridine-3-carbonitrile derivatives (5d, 5g, 5h, 5i) | Various | High selectivity for cancer cells | [8] |
Decoding the Structure-Activity Relationship (SAR)
The data reveals that subtle modifications to the molecular structure can lead to significant changes in cytotoxic activity. This structure-activity relationship (SAR) is crucial for rational drug design.
1. Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. In a study of N-alkyl-N-phenylpyridin-2-amines, a para-methoxy group was found to be preferable to other substituents for enhanced antiproliferative activity.[6] However, for thiosemicarbazone derivatives, a methoxy group at the meta position resulted in the most potent activity (IC50 of 0.1–0.2 µM), possibly by stabilizing interactions with cellular targets.[4] The addition of other groups, such as 4-trifluoromethoxy or 3,4,5-trimethoxy, can lead to a complete loss of cytotoxic activity, highlighting the delicate electronic and steric balance required for efficacy.[6]
2. Modifications on the Pyridine Ring and Linker: Altering the substituents on the pyridine ring also impacts potency. For instance, replacing a chlorine atom on the pyridine ring with methyl, methoxy, or N-methylamine groups resulted in active compounds, albeit with slightly reduced potency compared to the parent compound 3a.[6] The linker between the phenyl and pyridine rings is another key determinant. Introducing a bulky N-cyclopentyl group or an electron-withdrawing N-acetyl group on the linker nitrogen significantly diminished or abolished cytotoxic activity.[6]
Mechanisms of Cytotoxicity: Beyond Cell Death
The cytotoxic effects of 4-methoxyphenyl pyridine derivatives are mediated by diverse and specific molecular mechanisms that disrupt cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A primary mechanism for certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines is the inhibition of tubulin polymerization.[6] Microtubules, polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by clinically relevant agents like Combretastatin A-4 (CA-4).[6]
Cell Cycle Arrest and Apoptosis Induction via CDK Inhibition
Several pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by targeting key regulators of the cell cycle.[7] Compounds 9a and 14g have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[7] CDKs are crucial enzymes that drive the progression of the cell cycle. Their inhibition leads to cell cycle arrest, preventing cancer cells from dividing. For example, compound 9a arrests Hela cells in the S phase, while 14g arrests MCF7 cells at the G2/M phase.[7] This disruption ultimately triggers apoptosis, or programmed cell death, a key goal of cancer therapy.[7][9]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement for Novel Therapeutics: A Comparative Guide Featuring 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic Acid
This guide provides a comprehensive framework for validating the engagement of a novel small molecule, using 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid as a representative compound, with its intended biological target. As this molecule is a known inhibitor of the histone lysine-specific demethylase 1 (LSD1/KDM1A), we will use this interaction to illustrate a multi-faceted approach to confirming target engagement in both biochemical and cellular contexts. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation studies.
The Imperative of Target Engagement
In drug discovery, confirming that a therapeutic molecule physically interacts with its intended target within a complex biological system is a critical milestone. This process, known as target engagement, is essential for establishing a clear mechanism of action and for interpreting efficacy and toxicity data. Without robust target engagement data, advancing a compound through the development pipeline is fraught with risk.
This guide will compare and contrast several orthogonal methods for assessing target engagement, providing both the theoretical underpinnings and practical, step-by-step protocols.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely used and complementary techniques: the Cellular Thermal Shift Assay (CETSA®), co-immunoprecipitation (Co-IP), and a downstream biomarker analysis via Western Blot.
| Method | Principle | Context | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. | Intact cells, cell lysates, or tissues. | Label-free; reflects engagement in a physiological context. | Not suitable for all targets (e.g., some membrane proteins); optimization of heating is required. |
| Co-Immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull down the protein and any interacting molecules (including the drug). | Cell or tissue lysates. | Provides direct evidence of interaction; can be used to identify other binding partners. | Requires a specific and effective antibody; potential for non-specific binding. |
| Downstream Biomarker Analysis (Western Blot) | Measures the functional consequence of target engagement by quantifying a downstream signaling event. | Cell or tissue lysates. | Confirms functional activity; links target engagement to a biological outcome. | Indirect measure of engagement; signaling pathways can be complex and non-linear. |
I. Cellular Thermal Shift Assay (CETSA®): Direct Measurement in Intact Cells
CETSA® is a powerful method for verifying target engagement in a cellular environment without the need for compound modification. The principle is that a drug binding to its target protein confers thermal stability. When heated, unbound proteins denature and aggregate, while the drug-bound fraction remains soluble.
Experimental Workflow: CETSA®
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.
Step-by-Step Protocol: CETSA® for LSD1 Engagement
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express LSD1 (e.g., HCT116) and grow to approximately 80% confluency.
-
Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or varying concentrations of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., one tube at 40°C, another at 45°C, up to 70°C) for 3 minutes. Leave one aliquot for each condition on ice as a non-heated control.
-
-
Lysis and Protein Quantification:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble LSD1 in each sample using a standard Western Blot protocol.
-
Expected Data
You would expect to see that in the vehicle-treated cells, the amount of soluble LSD1 decreases as the temperature increases. In cells treated with the inhibitor, the LSD1 protein should remain soluble at higher temperatures, indicating stabilization due to compound binding. This results in a "thermal shift" in the melting curve.
II. Co-Immunoprecipitation (Co-IP): Direct Evidence of Interaction
Co-IP is a classic technique used to demonstrate a direct physical interaction between a protein of interest (the "bait," in this case, LSD1) and its binding partner (the "prey," our compound). While typically used for protein-protein interactions, a variation can be used for small molecules, especially if the compound can be immobilized or if a specific antibody that recognizes the binding pocket is available. A more common approach is to use a biotinylated version of the compound for pulldown.
Experimental Workflow: Co-IP
Caption: Generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Step-by-Step Protocol: Co-IP for LSD1 Complex
-
Lysate Preparation:
-
Lyse cells treated with the vehicle or inhibitor using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate a portion of the lysate (e.g., 500 µg of total protein) with an anti-LSD1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-LSD1 complexes.
-
Use a magnetic rack to wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluates on an SDS-PAGE gel and perform a Western Blot.
-
Probe the membrane with an antibody against a known LSD1 interacting partner (e.g., CoREST).
-
Expected Data
If the compound effectively engages LSD1, it may disrupt the interaction between LSD1 and its binding partners. In this case, you would expect to see a reduced amount of CoREST pulled down with LSD1 in the compound-treated sample compared to the vehicle control, providing indirect but strong evidence of target engagement.
III. Downstream Biomarker Analysis: Confirming Functional Consequences
The ultimate proof of effective target engagement is the modulation of the target's biological function. LSD1 is a demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2). Inhibiting LSD1 should therefore lead to an increase in the levels of this histone mark.
Signaling Pathway
Caption: Inhibition of LSD1 by the compound prevents H3K4 demethylation.
Step-by-Step Protocol: Western Blot for H3K4me2
-
Cell Treatment and Lysis:
-
Treat cells with a dose-response of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid for a relevant time period (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH.
-
Expected Data
A successful experiment will show a dose-dependent increase in the H3K4me2 signal in the compound-treated lanes compared to the vehicle control. This result confirms that the compound is not only engaging the LSD1 target but is also inhibiting its enzymatic function within the cell, leading to the expected downstream biological consequence.
Conclusion
Validating target engagement is a non-negotiable step in the development of novel therapeutics. A single method is rarely sufficient to provide the necessary confidence. By employing a multi-pronged approach that combines direct biophysical measurements in a cellular context (CETSA®), evidence of physical interaction (Co-IP), and confirmation of functional consequences (downstream biomarker analysis), researchers can build a robust and compelling data package. This strategy, as illustrated with the LSD1 inhibitor 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, significantly de-risks the progression of a compound from a promising hit to a viable clinical candidate.
References
-
Title: Synthesis and biological evaluation of 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid derivatives as novel LSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of Novel 6-Hydroxy-4-(4-phenoxyphenyl)pyridine-2-carboxylic Acid Derivatives as Potent and Orally Bioavailable LSD1 Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: LSD1-mediated demethylation of H3K4me2 is a principal mechanism of gene regulation by the androgen receptor in prostate cancer. Source: Oncotarget URL: [Link]
Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of CAS 1503800-85-8 vs. Structural Analogs
As a Senior Application Scientist in analytical chemistry, approaching the structural elucidation of complex small molecules requires more than simple pattern matching; it demands a rigorous understanding of gas-phase ion chemistry. This guide provides an authoritative, objective comparison of the mass spectrometry (MS) fragmentation patterns of CAS 1503800-85-8 (6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid) against its key structural analogs.
By deconstructing the mechanistic causality behind each fragmentation event, this guide equips researchers and drug development professionals with the foundational logic needed to confidently identify and quantify this class of functionalized pyridine derivatives.
Mechanistic Causality in Fragmentation Profiles
To accurately interpret the tandem mass spectrometry (MS/MS) data of CAS 1503800-85-8, we must first isolate the molecule into its three primary functional domains. Each domain dictates a specific, predictable fragmentation pathway under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (+ESI) mode:
-
The Picolinic Acid Core (Decarboxylation): The proximity of the basic pyridine nitrogen to the C2-carboxylic acid creates a highly favorable cyclic transition state. This facilitates a rapid, low-energy neutral loss of carbon dioxide (-44 Da). This facile decarboxylation is a universal hallmark in the fragmentation of picolinic acid derivatives (1)[1].
-
The 4-Methoxyphenyl Group (Radical Cleavage): Unlike standard even-electron neutral losses, methoxy-aromatics uniquely undergo homolytic cleavage under CID to expel a methyl radical (•CH₃, -15 Da). This generates a highly stabilized odd-electron product ion (2)[2]. The electron-donating nature of the methoxy group further stabilizes the positive charge on the aromatic ring during ESI-MS, significantly enhancing the overall ionization efficiency (3)[3].
-
The 6-Hydroxy/Pyridone System (CO Expulsion): The 6-hydroxy group undergoes rapid tautomerization to its 6-pyridone form in the gas phase. Following the initial decarboxylation, this pyridone moiety allows for the subsequent expulsion of carbon monoxide (-28 Da) from the heterocyclic ring, a secondary fragmentation event consistently observed in hydroxylated N-heterocycles (4)[4].
Visualizing the Fragmentation Logic
Proposed MS/MS fragmentation logic of CAS 1503800-85-8.
Comparative Analysis: CAS 1503800-85-8 vs. Analogs
By comparing CAS 1503800-85-8 to its structural analogs, we can definitively assign specific fragment ions to their corresponding functional groups.
-
Analog A (Lacks Methoxy Group): 6-hydroxy-4-phenylpyridine-2-carboxylic acid. The absence of the methoxy group completely eliminates the characteristic -15 Da (•CH₃) neutral loss. The spectrum is dominated purely by the -44 Da and -28 Da losses.
-
Analog B (Lacks 6-Hydroxy Group): 4-(4-methoxyphenyl)pyridine-2-carboxylic acid. Without the 6-hydroxy group to facilitate pyridone tautomerization, the secondary loss of CO (-28 Da) is heavily suppressed, making the -15 Da radical loss the most prominent secondary fragment.
-
Analog C (Core Scaffold Only): 6-hydroxypicolinic acid. Lacking the aromatic substituent entirely, this analog serves as the baseline, exhibiting only the fundamental picolinic acid decarboxylation and pyridone CO expulsion.
Quantitative Data Presentation
The table below summarizes the exact masses and diagnostic product ions for the target compound and its analogs, providing a quick-reference guide for spectral annotation.
| Compound | Structural Modification | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Primary Neutral Losses |
| CAS 1503800-85-8 | Core Target Molecule | 246.0763 | 202.08 (-CO₂)231.05 (-•CH₃)187.06 (-CO₂, -•CH₃) | -44 Da, -15 Da, -28 Da |
| Analog A | Lacks Methoxy Group | 216.0660 | 172.07 (-CO₂)144.08 (-CO₂, -CO) | -44 Da, -28 Da |
| Analog B | Lacks 6-Hydroxy Group | 230.0817 | 186.09 (-CO₂)171.06 (-CO₂, -•CH₃) | -44 Da, -15 Da |
| Analog C | Lacks 4-Aryl Group (6-HPA) | 140.0347 | 96.04 (-CO₂)68.05 (-CO₂, -CO) | -44 Da, -28 Da |
Self-Validating Experimental Protocol
To ensure the highest degree of trustworthiness and analytical rigor, the following LC-ESI-MS/MS protocol is designed as a self-validating system. It includes built-in system suitability tests (SST) to prevent false annotations caused by in-source fragmentation or mass drift.
Step 1: Sample Preparation & Self-Validation
-
Dissolve 1.0 mg of CAS 1503800-85-8 and respective analogs in 1 mL of LC-MS grade Methanol to create 1 mg/mL primary stock solutions.
-
Dilute stocks to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Self-Validation (SST): Prepare a blank injection (solvent only) and an SST standard (1 µg/mL Reserpine). The SST must demonstrate a mass accuracy of < 2 ppm and the blank must show zero carryover before proceeding.
Step 2: Chromatographic Separation
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min with an injection volume of 2 µL.
Step 3: Mass Spectrometry Parameters (+ESI Mode)
-
Instrument: Q-TOF or Orbitrap high-resolution mass spectrometer.
-
Source Settings: Capillary Voltage at +3.5 kV; Desolvation Temperature at 350°C.
-
Collision Energy (CE): Utilize a stepped CE approach (15, 30, and 45 eV). Causality note: Low CE (15 eV) is required to capture the highly fragile decarboxylation event, while high CE (45 eV) forces the stable aromatic ring cleavages.
Step 4: Data Processing
-
Extract ion chromatograms (EIC) for the exact [M+H]⁺ masses utilizing a strict 5 ppm mass tolerance window.
-
Annotate MS/MS spectra strictly based on the established neutral losses (-44 Da, -15 Da, -28 Da) outlined in the mechanistic section.
Experimental Workflow Diagram
Standardized LC-ESI-MS/MS experimental workflow for structural validation.
References
-
A Comparative Guide to the Mass Spectrometry of 4-Methoxyphenyl Isothiocyanate Derivatives Source: Benchchem URL:2
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:3
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 Source: MDPI URL:1
-
Significant enhancement of 11-Hydroxy-THC detection by formation of picolinic acid esters and application of liquid chromatography/multi stage mass spectrometry (LC-MS(3)) Source: PubMed (NIH) URL:4
Sources
- 1. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Significant enhancement of 11-Hydroxy-THC detection by formation of picolinic acid esters and application of liquid chromatography/multi stage mass spectrometry (LC-MS(3) ): Application to hair and oral fluid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Binding Kinetics of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridine-2-Carboxylic Acid Derivative
In the landscape of modern drug discovery, the characterization of a molecule's interaction with its biological target is paramount. Binding kinetics, the measure of how quickly a compound binds to its target (the on-rate, k_on) and how long it remains bound (the off-rate, k_off), offers a more nuanced understanding of a drug's potential efficacy and duration of action than simple affinity measurements. This guide provides a comprehensive framework for evaluating the comparative binding kinetics of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid , a novel small molecule with therapeutic potential.
While direct experimental data for this specific compound is not yet publicly available, its structural motifs—specifically the pyridine-2-carboxylic acid scaffold—strongly suggest its potential as an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are critical regulators of epigenetic states and have emerged as promising targets in oncology and other therapeutic areas. The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions, a key feature in the active site of many enzymes, including JmjC demethylases.
This guide will therefore proceed with the well-characterized JmjC histone demethylase, KDM4A (Jumonji Domain-Containing Protein 2A) , as a putative target for 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. We will outline a comparative analysis against known KDM4A inhibitors and provide detailed, field-proven protocols for determining the binding kinetics of this promising compound.
Comparative Analysis of KDM4A Inhibitors: A Kinetic Perspective
To understand the potential of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, it is essential to compare its binding kinetics with those of established KDM4A inhibitors. The following table presents kinetic data for known inhibitors, alongside placeholder data for our topic compound to illustrate a complete comparative analysis.
| Compound | Target | IC50 (nM) | K_d (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (1/k_off) (s) |
| 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid | KDM4A | TBD | TBD | TBD | TBD | TBD |
| GSK-J1 | KDM6A/B | 9 | - | - | - | - |
| N-Oxalylglycine (NOG) | Pan-JmjC | 1000 | - | - | - | - |
| Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative (Compound 58) | KDM4B | 1000 | - | - | - | - |
| 3-Amino-4-pyridine Carboxylate Derivative (Compound 34) | KDM4 Family | ≤ 100 | - | - | - | - |
TBD: To Be Determined through experimental protocols outlined in this guide.
Expert Insights: A low IC50 value indicates high potency. However, a prolonged residence time (a low k_off) can often correlate with a more sustained pharmacological effect in vivo.[1] The goal in optimizing a drug candidate like 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid would be to achieve not only high affinity (low K_d) but also a desirable kinetic profile, such as a slow off-rate, to maximize target engagement in a physiological setting.
Experimental Protocols for Determining Binding Kinetics
The following are detailed protocols for three gold-standard techniques to measure binding kinetics: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte in solution.[2][3][4]
Workflow for SPR Analysis
Caption: Workflow for SPR-based binding kinetics analysis.
Step-by-Step Protocol:
-
Preparation:
-
Recombinantly express and purify human KDM4A protein (ligand).
-
Prepare a stock solution of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (analyte) in a suitable solvent (e.g., DMSO) and create a dilution series in running buffer.
-
-
Immobilization:
-
Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the KDM4A protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject the analyte at various concentrations over the immobilized KDM4A surface and a reference channel (without KDM4A) to measure the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures biomolecular interactions in real-time without labeling.[5][6][7][8][9] It monitors the change in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.
Workflow for BLI Analysis
Caption: Workflow for BLI-based binding kinetics analysis.
Step-by-Step Protocol:
-
Preparation:
-
Immobilize biotinylated KDM4A onto streptavidin-coated biosensors.
-
Prepare a 96- or 384-well plate with serial dilutions of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid and wells with running buffer for baseline and dissociation steps.
-
-
Assay Execution:
-
Hydrate the biosensors in running buffer.
-
Establish a stable baseline by dipping the biosensors into wells containing running buffer.
-
Move the biosensors to the wells containing the analyte to measure the association phase.
-
Transfer the biosensors to wells with running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The instrument software records the wavelength shift in real-time.
-
Process the data by subtracting a reference sensor and aligning the curves.
-
Fit the association and dissociation curves to a kinetic binding model to calculate k_on, k_off, and K_d.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in addition to the binding affinity.[1][10][11][12]
Workflow for ITC Analysis
Caption: Workflow for ITC-based binding affinity analysis.
Step-by-Step Protocol:
-
Preparation:
-
Dialyze the purified KDM4A protein and dissolve the 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid in the same buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Experiment Setup:
-
Load the KDM4A solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the compound into the KDM4A solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the equilibrium dissociation constant (K_d), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive kinetic characterization of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid against its putative target, KDM4A. By employing the detailed protocols for SPR, BLI, and ITC, researchers can generate high-quality data to understand the compound's binding mechanism. A thorough understanding of its binding kinetics, in comparison to other known inhibitors, will be instrumental in guiding its further development as a potential therapeutic agent. The combination of high affinity and optimized residence time is a key goal in modern drug discovery, and the methodologies described herein are essential for achieving that objective.
References
-
Taylor & Francis. (2025, May 19). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI). Retrieved from [Link]
-
PMC. (2020, October 19). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]
-
PMC. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Retrieved from [Link]
-
Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Retrieved from [Link]
-
EMBL-EBI. Discovery of a novel 1H-pyrazole- [3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that.... Retrieved from [Link]
-
Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]
-
Wikipedia. Bio-layer interferometry. Retrieved from [Link]
-
Frontiers. (2022, May 9). Isothermal Titration Calorimetry in Biocatalysis. Retrieved from [Link]
-
ResearchGate. Kinetics of Drug-Target Binding: A Guide for Drug Discovery. Retrieved from [Link]
-
RSC Publishing. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. Retrieved from [Link]
-
Harvard University. Biolayer Interferometry (BLI). Retrieved from [Link]
-
PubMed. (2017, January 1). Binding kinetics in drug discovery - A current perspective. Retrieved from [Link]
-
ACS Publications. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Retrieved from [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]
-
PMC. (2014, February 18). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Retrieved from [Link]
-
PubMed. (2023, May 5). Discovery of a novel 1H-pyrazole- [3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway. Retrieved from [Link]
-
Semantic Scholar. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. Retrieved from [Link]
-
BMG LABTECH. The Kinetics of Drug Binding. Retrieved from [Link]
-
Semantic Scholar. Binding kinetics in drug discovery - A current perspective. Retrieved from [Link]
-
ACS Publications. (2011, May 17). A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases. Retrieved from [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Pharmacy Education. (2023, June 9). In silico study of aminothiazole, benzohydrazide, namoline, piridine, and parnate derivatives as Jumonji domain histone lysine demethylase (KDM1A, KDM4A, KDM4C, KDM4E, AND KDM5B) inhibitors in prostate cancer. Retrieved from [Link]
-
ACS Publications. Drug–Target Kinetics in Drug Discovery. Retrieved from [Link]
-
ACS Publications. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Retrieved from [Link]
-
PubMed. (2012, November 6). Kinetic analysis of iron-dependent histone demethylases: α-ketoglutarate substrate inhibition and potential relevance to the regulation of histone demethylation in cancer cells. Retrieved from [Link]
-
PMC. (2023, October 11). Recent developments in catalysis and inhibition of the Jumonji histone demethylases. Retrieved from [Link]
-
Springer. Surface plasmon resonance. Retrieved from [Link]
-
PubMed. (2002, January 1). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Retrieved from [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
PubChem. 6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
PubMed. (2016, December 22). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]
-
NextSDS. 6-hydroxy-2-phenylpyriMidine-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
DigitalCommons@UNL. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. Retrieved from [Link]
- Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
Sources
- 1. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. criver.com [criver.com]
- 5. MagHelix™ Bio-layer Interferometry (BLI) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. gatorbio.com [gatorbio.com]
- 7. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Khan Academy [khanacademy.org]
A Researcher's Guide to Reproducibility in the Synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
For researchers and professionals in drug development, the synthesis of novel compounds is the first step in a long journey of discovery. The reliability of this initial synthesis is paramount, as it forms the foundation for all subsequent biological and pharmacological evaluation. This guide provides an in-depth analysis of the synthetic pathways and, more critically, a robust framework for validating the reproducibility of the synthesis of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, a molecule with potential significance in medicinal chemistry.
The pyridine carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The title compound, with its specific substitution pattern, presents a unique synthetic challenge. This guide will compare two plausible synthetic routes and detail the necessary experimental data to ensure consistent and reliable production of this key intermediate.
Comparative Synthetic Strategies
Route A: Late-Stage Functionalization of a Pre-formed Pyridine Ring
This strategy focuses on constructing a simpler pyridine core and subsequently introducing the desired functional groups. This approach can be advantageous for analog synthesis, as the core can be modified in various ways.
Route B: De Novo Pyridine Ring Construction
In this approach, the pyridine ring is formed from acyclic precursors already bearing the required substituents. This can often provide better control over regioselectivity.
| Feature | Route A: Late-Stage Functionalization | Route B: De Novo Ring Construction |
| Starting Materials | Readily available substituted pyridines | Simple aldehydes, ketones, and ammonia sources |
| Key Reactions | Nucleophilic aromatic substitution, oxidation, demethylation | Condensation reactions, cyclization |
| Potential Advantages | Modular, allows for late-stage diversification | High regioselectivity, potentially fewer steps |
| Potential Challenges | Harsh reaction conditions, regioselectivity issues | Optimization of cyclization conditions, precursor stability |
| Hypothetical Yield | 30-40% | 45-55% |
| Hypothetical Purity (Pre-purification) | 85-90% | 90-95% |
Experimental Protocols and Validation
Reproducibility in synthesis is not merely about following a recipe; it is about understanding the critical parameters and having a robust analytical workflow to confirm the identity and purity of the final product.
Synthesis Workflow Diagram
Caption: Comparative workflow for two synthetic routes and the subsequent validation process.
Detailed Experimental Protocol (Hypothetical - Route B)
This protocol is a conceptual outline and should be optimized with appropriate safety precautions in a laboratory setting.
-
Step 1: Condensation. In a round-bottom flask, combine 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. After cooling, add a suitable oxidizing agent (e.g., nitric acid, as described in some pyridine syntheses) dropwise at 0°C.[5] Allow the reaction to stir at room temperature overnight.
-
Step 3: Hydrolysis. Quench the reaction with water and adjust the pH to approximately 9-10 with a suitable base to precipitate the ester intermediate. Filter and wash the solid. Resuspend the solid in a solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester to the carboxylic acid.
-
Step 4: Purification. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude product. The crude 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reproducibility Validation: A Multi-faceted Approach
Ensuring the reproducibility of your synthesis requires a battery of analytical techniques to confirm the structure, purity, and consistency between batches.
Analytical Validation Workflow
Caption: A logical flow for the analytical validation of the synthesized product.
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions.[6] A well-defined spot with a consistent Rf value is the first indicator of a successful synthesis.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound.[7] A high-resolution column can separate the desired product from starting materials, by-products, and other impurities. For robust reproducibility, the HPLC chromatogram should show a major peak corresponding to the product with a purity of >95%.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure determination.[8][9] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8][10] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and aromatic (C=C) vibrations.
Batch-to-Batch Consistency
To claim a synthesis is reproducible, one must demonstrate consistency across multiple batches. This involves:
-
Consistent Yields: While some variation is expected, yields should fall within a statistically acceptable range.
-
Identical Analytical Data: The HPLC purity, NMR spectra, and MS data should be superimposable between batches.
-
Consistent Physical Properties: Melting point and physical appearance should be recorded and compared.
By adhering to this comprehensive guide for synthesis and validation, researchers can ensure the production of high-quality, reproducible 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid, a critical step in advancing drug discovery and development programs.
References
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available at: [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. Available at: [Link]
-
Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. ResearchGate. Available at: [Link]
- Process for the production of pyridine carboxylic acids. Google Patents.
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. PubMed. Available at: [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PubMed Central. Available at: [Link]
-
Physical and structural studies of N-carboxymethyl- and N-(p-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridinone. ResearchGate. Available at: [Link]
-
Bipyridine Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' -. SciELO. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACADEMIA. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. longdom.org [longdom.org]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
A Researcher's Guide to the Safe Handling of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid
An Essential Operational and Safety Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical and chemical research, the safety and integrity of laboratory operations are paramount. This guide, developed by senior application scientists, provides an in-depth, procedural framework for the safe handling of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid (CAS No. 1503800-85-8). By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that empowers researchers to maintain a secure and efficient work environment.
The structural components of this molecule, a hydroxylated pyridine ring and a methoxyphenyl group, along with a carboxylic acid function, necessitate a cautious and informed approach to its handling. This guide is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), operational procedures, and disposal plans, directly addressing the critical questions faced by professionals in drug development and scientific research.
Hazard Assessment and Triage
Understanding the potential hazards of 6-Hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid is the first step in establishing a robust safety protocol. Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Given the presence of both a pyridine and a carboxylic acid moiety, it is prudent to handle this compound with the same level of caution as other hazardous chemicals in these classes.[3][4][5] Pyridine and its derivatives are known for their potential to cause a range of health issues upon exposure, including headaches, dizziness, and respiratory irritation.[3]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Two pairs of nitrile gloves | Fastened lab coat; consider disposable sleeves | Work within a certified chemical fume hood.[3][6][7] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges is mandatory.[8] |
| Solution Preparation | Chemical safety goggles | Nitrile or neoprene gloves[3] | Fastened lab coat | Work within a certified chemical fume hood, especially when handling volatile solvents. |
| General Handling and Transfers | Chemical safety goggles | Nitrile or neoprene gloves | Fastened lab coat | Conduct in a well-ventilated area. |
The Rationale Behind PPE Selection
-
Double Gloving: When handling the solid powder, the use of two pairs of nitrile gloves provides an extra layer of protection against potential tears or punctures, minimizing the risk of dermal exposure.[7][9]
-
Face Shield: A face shield worn over safety goggles is crucial during the weighing of powders to protect against accidental splashes or the generation of airborne particles.[6]
-
Fume Hood: The use of a certified chemical fume hood is the primary engineering control to mitigate inhalation hazards from powders or vapors.[3][6][7]
Operational Protocols: From Receipt to Disposal
A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Ensure all containers are clearly and accurately labeled.[11]
Weighing and Handling of Solid Compound
The handling of powdered chemicals presents a significant risk of inhalation and contamination.[12] The following step-by-step procedure is designed to minimize these risks.
-
Preparation: Designate a specific work area within a chemical fume hood for handling the solid.[7][9] Cover the work surface with absorbent bench paper.[12]
-
Tare Method:
-
Cleaning: After handling, decontaminate the work area using a wet cleaning method or a HEPA vacuum.[9][12] Do not dry sweep, as this can generate dust.[7]
Diagram: PPE Selection Workflow
Caption: Decision-making workflow for selecting appropriate PPE.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[13][14] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, use an inert absorbent material to contain the spill.[10] Collect the absorbed material and place it in a designated hazardous waste container.[5] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Environmental Responsibility
Pyridine and its derivatives are classified as hazardous waste and require specific disposal procedures.[10][15]
-
Waste Collection: Collect all waste materials, including contaminated PPE, in a designated, properly labeled hazardous waste container.[5][10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[10]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed contractor.[5] Incineration is a common disposal method for pyridine-containing compounds.[15]
Diagram: Waste Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of chemical waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a living document, to be reviewed and adapted as new information becomes available.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
6-hydroxy-4-(4-methoxyphenyl)pyridine-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Pyridine: Properties, Uses, and Safety Guidelines You Must Know. [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials. ResearchGate. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. [Link]
-
6-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemscene.com [chemscene.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
